Methyl L-asparaginate monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206073 | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57461-34-4 | |
| Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl L-asparaginate monohydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl L-asparaginate monohydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document details the compound's structure, physical characteristics, and chemical behavior, supported by experimental protocols and data presented in a clear and accessible format.
Introduction
This compound is the hydrochloride salt of the methyl ester of the naturally occurring amino acid L-asparagine. As a derivative of a proteinogenic amino acid, it finds applications in various fields of biochemical research and pharmaceutical development. Its utility often stems from its role as a building block in peptide synthesis and as a starting material for the synthesis of more complex molecules.[1] The hydrochloride salt form generally offers enhanced stability and solubility in aqueous solutions compared to the free base.[1] This guide aims to consolidate the available data on its physical and chemical properties to facilitate its effective use in research and development. One supplier mentions its use in treating oral mucositis and in preventing the development of lymphoblastic leukemia in mice, suggesting potential therapeutic applications.[2]
Chemical and Physical Properties
This compound is a white solid.[3] Key identifying information and physical properties are summarized in the tables below.
General Information
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | L-Asparagine, methyl ester, monohydrochloride; L-Asn-OMe·HCl | [4][5] |
| CAS Number | 57461-34-4 | [3][4] |
| Molecular Formula | C₅H₁₀N₂O₃·HCl | [4][5] |
| Molecular Weight | 182.61 g/mol | [3][4][5] |
Physical Properties
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Appearance | White solid | N/A |
| Boiling Point | 328.5 °C at 760 mmHg | [4] |
| Flash Point | 198.1 °C | [4] |
| Storage Conditions | -15°C | [4] |
Note: The boiling and flash points are reported by a commercial supplier and should be treated as approximate values, potentially referring to the free base or a related compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the α-proton, and the β-protons of the asparagine backbone, as well as exchangeable protons from the amine, amide, and hydrochloride groups. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent functional groups.
-
-OCH₃ (Methyl ester): A singlet expected around 3.7 ppm.
-
-CH (α-proton): A triplet or multiplet expected around 4.0 ppm.
-
-CH₂ (β-protons): Two diastereotopic protons, likely appearing as a multiplet around 2.8-3.0 ppm.
-
-NH₃⁺ (Ammonium): A broad singlet, with a chemical shift dependent on concentration and solvent.
-
-CONH₂ (Amide): Two broad singlets for the two non-equivalent protons.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.
-
C=O (Ester carbonyl): Expected in the range of 170-175 ppm.
-
C=O (Amide carbonyl): Expected in the range of 172-178 ppm.
-
-CH (α-carbon): Expected around 50-55 ppm.
-
-OCH₃ (Methyl ester carbon): Expected around 52 ppm.
-
-CH₂ (β-carbon): Expected around 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretching (Ammonium and Amide): Broad bands in the region of 3400-2800 cm⁻¹.
-
C-H stretching (Aliphatic): Bands in the region of 3000-2850 cm⁻¹.
-
C=O stretching (Ester): A strong, sharp band around 1740-1720 cm⁻¹.
-
C=O stretching (Amide I band): A strong band around 1680-1650 cm⁻¹.
-
N-H bending (Amide II band): A band around 1650-1620 cm⁻¹.
-
C-O stretching (Ester): Bands in the region of 1300-1100 cm⁻¹.
Chemical Reactivity and Stability
Stability
As a hydrochloride salt of an amino acid ester, this compound is expected to be more stable than its free base form, particularly with respect to hydrolysis of the ester group.[1] Storing the compound at low temperatures (-15°C) is recommended to minimize degradation.[4]
Hydrolysis
The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield L-asparagine and methanol. The rate of hydrolysis is dependent on pH and temperature. The amide side chain can also undergo hydrolysis, particularly under harsh acidic or basic conditions, to yield L-aspartic acid.
Reactivity
The primary reactive sites are the amino group, the ester carbonyl, and the amide group. The amino group can act as a nucleophile in various reactions. The ester carbonyl is susceptible to nucleophilic acyl substitution. The amide group can participate in condensation reactions.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.
Synthesis of this compound
A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Workflow for Melting Point Determination:
Caption: Standard procedure for melting point determination.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined by the shake-flask method.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Workflow for NMR Sample Preparation:
Caption: General workflow for preparing a sample for NMR analysis.
IR Sample Preparation (KBr Pellet Method)
For solid samples, the KBr pellet method is a common technique for IR analysis.
Workflow for KBr Pellet Preparation:
Caption: Procedure for preparing a KBr pellet for FT-IR analysis.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound based on available data. While some specific experimental values are not widely reported, this document provides a solid foundation of its characteristics and the methodologies for its analysis. For researchers and developers, this information is critical for the effective handling, characterization, and application of this compound in their work. Further experimental investigation is encouraged to fill the existing data gaps and to further elucidate the properties and potential applications of this molecule.
References
In-Depth Technical Guide: Synthesis of Methyl L-asparaginate Monohydrochloride from L-asparagine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl L-asparaginate monohydrochloride from L-asparagine. The primary method detailed is the esterification of L-asparagine using thionyl chloride in methanol, a common and effective approach for producing amino acid methyl esters. This document includes detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and workflow.
Introduction
This compound is a valuable derivative of the amino acid L-asparagine. It serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds. The esterification of the carboxylic acid group in L-asparagine protects it during peptide coupling reactions and can enhance its solubility in organic solvents. The hydrochloride salt form improves the compound's stability and handling characteristics.
The synthesis route described herein involves the reaction of L-asparagine with thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The hydrogen chloride then acts as a catalyst for the Fischer-Speier esterification of the carboxylic acid group of L-asparagine.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and expected analytical data for this compound.
| Identifier | Value |
| IUPAC Name | (S)-Methyl 2-amino-3-carbamoylpropanoate hydrochloride |
| Synonyms | L-Asparagine methyl ester hydrochloride, H-Asn-OMe·HCl |
| CAS Number | 57461-34-4 |
| Molecular Formula | C₅H₁₁ClN₂O₃ |
| Molecular Weight | 182.61 g/mol |
| Appearance | Off-white to white crystalline powder[1] |
| Purity (Typical) | ≥ 98% (TLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
| Analytical Data | Expected Value |
| Melting Point (°C) | Data not consistently available in literature |
| Yield (%) | Highly dependent on reaction scale and purification method |
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is as follows:
References
A Technical Guide to the Solubility of Methyl L-Asparaginate Monohydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl L-asparaginate monohydrochloride in various organic solvents. The information contained herein is essential for professionals in drug development and chemical research, where understanding the solubility of amino acid derivatives is critical for process design, formulation, and synthesis.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent. For amino acid derivatives like this compound, solubility is influenced by several factors, including the polarity of the solvent, the presence of functional groups, and the crystalline structure of the solute. As a hydrochloride salt of a methyl ester, this compound exhibits a hydrophilic character due to the presence of the ammonium and chloride ions, which generally favors solubility in polar solvents. However, the methyl ester group introduces a degree of lipophilicity, which can influence its solubility in less polar organic media.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely available in published literature. However, data for structurally similar amino acid methyl ester hydrochlorides, such as L-aspartic acid β-methyl ester hydrochloride and L-glutamic acid dimethyl ester hydrochloride, can provide valuable insights and serve as a reasonable proxy for estimating solubility behavior.
The following table summarizes the available quantitative and qualitative solubility data for these analogous compounds in various organic solvents. It is crucial to note that these values should be used as a guide and experimental verification for this compound is strongly recommended.
| Solvent | Chemical Class | Polarity (Dielectric Constant) | Analogous Compound | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47.2 | L-Aspartic acid β-methyl ester hydrochloride | 10.0[1][2] | Not Specified | Soluble with sonication recommended.[1][2] |
| Methanol | Alcohol | 32.7 | L-Glutamic acid dimethyl ester hydrochloride | Moderate | Room Temperature | Qualitative data suggests moderate solubility.[3] |
| Ethanol | Alcohol | 24.5 | L-Glutamic acid dimethyl ester hydrochloride | Moderate | Room Temperature | Qualitative data suggests moderate solubility.[3] |
| Chloroform | Chlorinated Hydrocarbon | 4.8 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |
| Dichloromethane | Chlorinated Hydrocarbon | 9.1 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |
| Ethyl Acetate | Ester | 6.0 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |
| Acetone | Ketone | 20.7 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |
Experimental Protocol for Solubility Determination
A detailed and accurate determination of solubility is paramount for any research or development application. The gravimetric method is a robust and widely accepted technique for determining the solubility of solid compounds in liquid solvents.[5][6]
Gravimetric Method
This method involves preparing a saturated solution of the solute in the solvent of interest, separating the undissolved solid, and then determining the concentration of the solute in a known mass or volume of the saturated solution by evaporating the solvent and weighing the residue.
Apparatus and Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, methanol, ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with airtight seals
-
Syringe filters (0.45 µm pore size, solvent-compatible)
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to ensure that no solid particles are transferred.
-
Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed glass evaporating dish. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be below the melting point of the solute and the boiling point of the solvent should be considered.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S = (m_residue / V_solution) * 100
where:
-
m_residue is the mass of the dried solute (in g).
-
V_solution is the volume of the saturated solution withdrawn (in mL).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is scarce, information from analogous compounds offers valuable estimations. The detailed experimental protocol for the gravimetric method provides a reliable framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. Accurate solubility data is a critical parameter that underpins the successful design and implementation of chemical processes and pharmaceutical formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 3. Page loading... [guidechem.com]
- 4. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl L-asparaginate monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl L-asparaginate monohydrochloride (C₅H₁₁ClN₂O₃, CAS No: 6384-09-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic characteristics based on the known data of its parent compound, L-asparagine, and general principles of spectroscopic interpretation for amino acid derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to generate and confirm their own findings. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.
Introduction
This compound is the methyl ester hydrochloride salt of the naturally occurring amino acid L-asparagine. The esterification of the carboxylic acid group and the formation of the hydrochloride salt of the amine group are common modifications to improve the solubility and stability of amino acids for various applications, including peptide synthesis and drug formulation. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide outlines the expected spectroscopic data and provides the necessary protocols for its experimental determination.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to be similar to that of L-asparagine, with the key addition of a singlet corresponding to the methyl ester protons. The chemical shifts will be influenced by the protonation of the α-amino group and the esterification of the α-carboxyl group.
Table 1: ¹H NMR Data for L-asparagine and Predicted Data for this compound.
| Proton Assignment | L-asparagine (D₂O, 400 MHz) | This compound (Predicted, D₂O) | Expected Multiplicity |
| α-H | ~3.9 ppm | ~4.2 ppm | Triplet (t) |
| β-CH₂ | ~2.8 ppm | ~3.0 ppm | Doublet of doublets (dd) |
| -OCH₃ | N/A | ~3.7 ppm | Singlet (s) |
| -NH₂ (amide) | Broad singlet | Broad singlet | Singlet (s) |
| -NH₃⁺ (amine) | Broad singlet | Broad singlet | Singlet (s) |
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The most significant changes from L-asparagine will be the appearance of a signal for the methyl ester carbon and shifts in the signals of the carbonyl and α-carbons due to esterification.
Table 2: ¹³C NMR Data for L-asparagine and Predicted Data for this compound.
| Carbon Assignment | L-asparagine (D₂O, 100 MHz) | This compound (Predicted, D₂O) |
| C=O (ester) | ~175 ppm (acid) | ~172 ppm |
| C=O (amide) | ~178 ppm | ~177 ppm |
| α-C | ~53 ppm | ~51 ppm |
| β-C | ~37 ppm | ~36 ppm |
| -OCH₃ | N/A | ~53 ppm |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions are detailed below.
Table 3: Predicted IR Absorption Frequencies for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (amine hydrochloride) | 3200-2800 (broad) | Stretching |
| C-H (alkane) | 3000-2850 | Stretching |
| C=O (ester) | ~1740 | Stretching |
| C=O (amide) | ~1680 | Stretching (Amide I) |
| N-H (amide) | ~1640 | Bending (Amide II) |
| C-O (ester) | 1300-1150 | Stretching |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this polar compound. The expected molecular ion and major fragments are listed below.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | [C₅H₁₁N₂O₃]⁺ | 147.0764 | Molecular ion (protonated free base) |
| [M-OCH₃]⁺ | [C₄H₈N₂O₂]⁺ | 116.0553 | Loss of the methoxy group |
| [M-COOCH₃]⁺ | [C₄H₉N₂O]⁺ | 101.0709 | Loss of the carbomethoxy group |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with thionyl chloride in methanol.[1]
-
Reaction Setup: Suspend L-asparagine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -10 °C in an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound as a crystalline solid.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -NH₃⁺, -NH₂), which can simplify the spectrum.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the KBr pellet method is appropriate.[2]
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal and good ionization efficiency.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the provided predictions and detailed experimental protocols offer a robust framework for researchers to characterize this compound confidently. The successful application of the described NMR, IR, and Mass Spectrometry techniques will be essential for verifying the synthesis and purity of this compound, thereby supporting its use in further scientific endeavors.
References
Thermogravimetric Analysis of Methyl L-asparaginate Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl L-asparaginate monohydrochloride is the methyl ester of the amino acid L-asparagine, in its hydrochloride salt form. The introduction of the methyl ester group and the formation of a hydrochloride salt can significantly alter the thermal properties compared to the parent amino acid, L-asparagine. Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This analysis provides crucial information on decomposition temperatures, the presence of volatile components, and the composition of the final residue. Such data is invaluable for establishing safe handling procedures, determining shelf-life, and understanding potential degradation pathways.
Experimental Protocols
A detailed methodology for the thermogravimetric analysis of this compound is presented below. This protocol is a composite of standard procedures for the analysis of amino acid derivatives and organic salts.[1][2]
2.1. Instrumentation
A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of a linear heating rate. The instrument should be coupled with a data acquisition and analysis software. For a more detailed analysis of the evolved gases during decomposition, the TGA can be coupled with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[3][4][5]
2.2. Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan, commonly made of alumina or platinum.[2] The exact sample weight should be recorded. To ensure reproducibility, a consistent sample packing density should be maintained.
2.3. TGA Measurement Parameters
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed. Slower or faster heating rates can be used to investigate the kinetics of decomposition.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
Data Presentation
The quantitative data obtained from the thermogravimetric analysis of this compound can be summarized in a structured table. The following table presents hypothetical, yet scientifically plausible, data based on the known thermal behavior of L-asparagine and related compounds. The decomposition is expected to occur in multiple stages, reflecting the loss of different functional groups.
| Parameter | Value | Description |
| Initial Decomposition Temperature (Tonset) | ~ 180 - 200 °C | The temperature at which the initial mass loss is observed. |
| Stage 1 Mass Loss | ~ 19.9% | Corresponds to the loss of hydrogen chloride (HCl). |
| Temperature Range (Stage 1) | ~ 180 - 250 °C | The temperature range over which the first significant decomposition step occurs. |
| Stage 2 Mass Loss | ~ 31.7% | Likely corresponds to the decomposition of the methyl ester group (loss of CH3OH or related fragments). |
| Temperature Range (Stage 2) | ~ 250 - 350 °C | The temperature range for the second major decomposition event. |
| Stage 3 Mass Loss | ~ 23.5% | Represents the further breakdown of the asparagine backbone. |
| Temperature Range (Stage 3) | ~ 350 - 500 °C | The final major decomposition stage at higher temperatures. |
| Final Residue at 600 °C | < 5% | The amount of non-volatile material remaining at the end of the analysis. |
Note: This data is illustrative and should be confirmed by experimental analysis.
Visualization of Experimental Workflow
The logical flow of a thermogravimetric analysis experiment can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from sample preparation to data analysis.
Caption: Experimental workflow for the thermogravimetric analysis of a solid sample.
Discussion of Expected Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to be a multi-step process.
-
Initial Decomposition: The first step is likely the loss of hydrogen chloride (HCl), a common initial decomposition pathway for hydrochloride salts of amino acid esters. This would result in the formation of methyl L-asparaginate.
-
Ester and Amide Decomposition: Following the loss of HCl, the methyl ester and the amide group of the asparagine side chain would begin to decompose. This could involve the release of methanol, ammonia, water, and carbon monoxide. The thermal degradation of asparagine itself is known to be complex, potentially involving intramolecular cyclization.[6]
-
Carbonaceous Residue Formation: At higher temperatures, the organic backbone will continue to fragment, leading to the formation of a carbonaceous residue. The amount of residue will depend on the completeness of the combustion in the inert atmosphere.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While specific experimental data for this compound is not currently available, the outlined experimental protocol and the illustrative data provide a strong starting point for researchers. The thermal stability and decomposition characteristics are critical parameters for the safe and effective use of this compound in pharmaceutical and research applications. It is recommended that the procedures and expected results detailed in this guide be verified through direct experimental analysis.
References
- 1. Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage [mdpi.com]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Thermodynamic and structural characterization of amino acid-linked dialkyl lipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl L-asparaginate Monohydrochloride: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl L-asparaginate monohydrochloride, chemically identified as L-Asparagine methyl ester hydrochloride, is a derivative of the non-essential amino acid L-asparagine. This white to off-white crystalline powder serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its enhanced solubility and stability compared to its parent amino acid make it a valuable intermediate in the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on experimental protocols and its role in biochemical research.
Introduction
L-asparagine, the parent compound of this compound, was the first amino acid to be isolated in 1806 by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet from asparagus juice.[1] The determination of its precise structure took several decades, with Italian chemist Arnaldo Piutti synthesizing it and publishing its true structure in 1888.[1] The esterification of L-asparagine to its methyl ester hydrochloride derivative represents a significant advancement for its application in chemical synthesis, particularly in overcoming challenges associated with the reactivity of the free carboxylic acid group during peptide bond formation.
This compound is primarily utilized as an intermediate in organic synthesis.[2][3] Its role as a protected form of L-asparagine allows for controlled and sequential addition of this amino acid residue in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4][5] Beyond peptide synthesis, it is employed in the development of novel therapeutic agents, particularly those targeting metabolic and neurological disorders.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | [6] |
| CAS Number | 57461-34-4 | [2] |
| Molecular Formula | C₅H₁₁ClN₂O₃ | [6] |
| Molecular Weight | 182.61 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Purity | ≥ 98% (TLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of L-asparagine. A general and convenient method for the preparation of amino acid methyl ester hydrochlorides, including the asparagine derivative, involves the use of trimethylchlorosilane (TMSCl) in methanol.[3]
General Synthesis of Amino Acid Methyl Ester Hydrochlorides
This method provides a facile route to a variety of amino acid methyl ester hydrochlorides with good to excellent yields under mild conditions.[3]
Experimental Protocol:
-
To a round bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the product as the amino acid methyl ester hydrochloride.[3]
Reaction Workflow:
Applications in Research and Development
This compound is a versatile building block with applications spanning several areas of scientific research.
Peptide Synthesis
The primary application of this compound is in peptide synthesis. The protection of the carboxylic acid group as a methyl ester prevents its participation in unintended side reactions during the formation of peptide bonds.[4][7] This is particularly crucial in the stepwise elongation of peptide chains. For instance, in the synthesis of Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester, the methyl ester of L-leucine is coupled with carbobenzyloxy-L-asparagine.[8]
Pharmaceutical Development
Biochemical Studies
In biochemical research, this compound serves as a tool to study protein structure and function.[2] By incorporating this modified amino acid into peptides, researchers can investigate the impact of esterification on peptide conformation and activity. It is also used in cell culture media to support the growth of various cell lines, aiding research in areas like cancer biology.[2]
Biological Activity and Signaling Pathways
The biological activity of this compound itself has not been extensively characterized in the scientific literature. Its primary role is that of a synthetic intermediate, and upon incorporation into a peptide or hydrolysis, it would release L-asparagine.
L-asparagine plays a critical role in cancer cell metabolism. Many cancer cells, particularly those of hematopoietic origin, have a high demand for asparagine and are sensitive to its depletion.[9][10] L-asparaginase, an enzyme that hydrolyzes L-asparagine to aspartic acid and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL).[11]
Recent studies have elucidated a role for asparagine in regulating cellular signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation. Asparagine can act as an amino acid exchange factor, promoting the uptake of other amino acids like serine, arginine, and histidine, which in turn activates mTORC1 signaling.[12] This suggests that asparagine levels can influence protein and nucleotide synthesis.
Hypothesized Cellular Fate and Signaling of L-Asparagine (from this compound):
It is important to note that this pathway describes the action of L-asparagine. The direct biological effects of the methyl ester form, prior to hydrolysis, are not well-documented.
Conclusion
This compound is a chemically significant derivative of L-asparagine that facilitates the synthesis of peptides and other complex molecules. While its own biological activity is not a primary area of research, its role as a key building block in the production of biologically active compounds is well-established. Future research may explore the direct biological effects of this and other amino acid esters, potentially uncovering novel therapeutic applications. For now, its primary value remains in the hands of synthetic chemists in both academic and industrial research settings.
References
- 1. Asparagine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. H-Asn-OMe.HCl L-Asparagine methyl ester hydrochloride [oakwoodchemical.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Research Applications of Methyl L-asparaginate monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl L-asparaginate monohydrochloride, a derivative of the non-essential amino acid L-asparagine, presents a compelling subject for investigation across various biomedical research fields. Its structural similarity to L-asparagine suggests a potential role in modulating cellular processes dependent on asparagine metabolism, a pathway of significant interest in oncology and neuroscience. This technical guide consolidates the current understanding of asparagine metabolism and explores the putative research applications of this compound, providing a framework for future studies. While direct experimental data on this specific compound is limited, this paper extrapolates from research on related asparagine analogs and the broader field of asparagine metabolism to highlight its potential in cancer therapy, neuroscience, and drug delivery. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate the design of new research initiatives.
Introduction: The Significance of Asparagine Metabolism
L-asparagine, a non-essential amino acid, plays a multifaceted role in cellular physiology, extending beyond its fundamental function as a building block for protein synthesis. It is a key metabolite involved in nitrogen balance, nucleotide synthesis, and cellular signaling. The enzyme asparagine synthetase (ASNS) catalyzes the synthesis of asparagine from aspartate and glutamine.[1][2] Notably, certain cancer cells, particularly those of hematopoietic origin like acute lymphoblastic leukemia (ALL), exhibit low expression of ASNS and are therefore dependent on extracellular asparagine for their proliferation and survival.[2][3][4] This metabolic vulnerability has been successfully exploited in cancer therapy through the enzymatic depletion of circulating asparagine using L-asparaginase.[3][4]
This compound, as a methyl ester derivative of L-asparagine, offers a unique chemical tool to probe and potentially manipulate asparagine-dependent pathways. Its esterification may alter its cell permeability, metabolic stability, and interaction with transporters and enzymes compared to L-asparagine, opening up new avenues for therapeutic development and mechanistic studies.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research.
| Property | Value | Reference |
| CAS Number | 57461-34-4 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage | 2-8 °C | [1] |
Potential Research Applications
Cancer Research
The dependency of certain cancers on exogenous asparagine provides a strong rationale for investigating this compound as a potential therapeutic agent or a tool for studying asparagine metabolism in cancer.
While L-asparaginase has shown limited efficacy in solid tumors, which typically express ASNS, there is growing interest in targeting asparagine metabolism in these cancers.[6][7] Asparagine has been implicated in promoting solid tumor progression and metastasis.[3] this compound could be explored as a component of combination therapies, potentially sensitizing solid tumors to other chemotherapeutic agents by modulating asparagine-dependent signaling pathways.
Asparagine metabolism has been shown to influence T-cell function. The depletion of asparagine can suppress T-lymphocyte proliferation. This suggests that modulating asparagine availability in the tumor microenvironment could impact anti-tumor immune responses. Investigating the effect of this compound on different lymphocyte subsets could reveal its potential as an immunomodulatory agent.
Neuroscience
Amino acid esters are often explored in neuroscience for their potential to cross the blood-brain barrier and act as prodrugs for neuroactive amino acids. Given that L-aspartate, a related amino acid, is an excitatory neurotransmitter, this compound could be investigated for its potential neurological effects. It might serve as a precursor for neurotransmitter synthesis or modulate neuronal signaling through mechanisms that are yet to be elucidated.
Drug Delivery and Peptide Synthesis
This compound is a valuable building block in peptide synthesis.[8] The methyl ester group can serve as a protecting group for the carboxylic acid functionality of asparagine during peptide synthesis. Furthermore, the incorporation of this non-canonical amino acid derivative into peptides could enhance their stability, bioavailability, and therapeutic efficacy. Its potential use in drug delivery systems, for instance, in the formulation of targeted drug conjugates, warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the biological activities of this compound.
Synthesis of this compound
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of a catalyst.
Materials:
-
L-asparagine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Protocol:
-
Suspend L-asparagine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Characterize the final product (this compound) by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Anti-cancer Activity: Lymphocyte Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of lymphocyte-derived cancer cell lines (e.g., Jurkat, MOLT-4).[9][10][11][12][13]
Materials:
-
Lymphoblastic leukemia cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in sterile PBS or culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed the leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The potential mechanism of action of this compound is likely intertwined with the intricate network of signaling pathways regulated by asparagine availability.
Asparagine Depletion and Cellular Stress Response
Depletion of intracellular asparagine, which could be a consequence of treatment with this compound, is known to activate the GCN2-eIF2α-ATF4 pathway, a key cellular stress response.[14] This pathway upregulates the expression of genes involved in amino acid synthesis and transport, including ASNS itself, as a compensatory mechanism.
Caption: GCN2-eIF2α-ATF4 stress response pathway activated by asparagine depletion.
Crosstalk with Major Cancer Signaling Pathways
Asparagine metabolism is interconnected with key signaling pathways that drive cancer cell proliferation and survival, such as the mTORC1 and PI3K/Akt pathways.[14][15] Asparagine can promote mTORC1 activity, a central regulator of cell growth and protein synthesis.[3] Therefore, interfering with asparagine homeostasis using this compound could lead to the inhibition of these pro-tumorigenic pathways.
Caption: Potential impact on PI3K/Akt and mTORC1 signaling pathways.
Experimental Workflow for Mechanistic Studies
To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary.
Caption: Workflow for investigating the mechanism of action.
Conclusion and Future Directions
This compound is a promising yet understudied molecule with significant potential for application in biomedical research. Its relationship to L-asparagine positions it as a valuable tool for investigating the roles of asparagine metabolism in cancer and neuroscience. The lack of extensive public data on this specific compound underscores the need for foundational research to validate the claims of its biological activity and to fully characterize its pharmacological profile.
Future research should focus on:
-
Systematic in vitro screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines, including those with varying levels of ASNS expression.
-
In vivo efficacy studies: Validating the anti-leukemic and other anti-cancer effects in preclinical animal models.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanistic studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound.
-
Neuropharmacological profiling: Investigating its effects on neuronal function and its potential as a therapeutic agent for neurological disorders.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound and pave the way for novel therapeutic strategies targeting asparagine metabolism.
References
- 1. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Asparagine Synthetase Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Asparagine synthetase activity of mouse leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Asparagine Metabolism in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Asparagine Metabolism in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Lab13 [science.umd.edu]
- 10. Evaluation of the MTT lymphocyte proliferation assay for the diagnosis of neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. euncl.org [euncl.org]
- 13. Leukocyte Proliferation Assay (Immunostimulation) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MAPK signaling regulates c‐MYC for melanoma cell adaptation to asparagine restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Effects of L-asparaginase on proliferation, cell cycle and apoptosis of Burkitt lymphoma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of Methyl L-asparaginate Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Methyl L-asparaginate Monohydrochloride (CAS No. 57461-34-4). The information herein is compiled for professionals in research and development who may handle this compound. Due to the absence of a complete, formally issued Safety Data Sheet (SDS), this guide synthesizes available data from chemical suppliers and information on analogous compounds to provide as complete a safety profile as possible.
Chemical Identification and Properties
This compound is the methyl ester hydrochloride salt of the amino acid L-asparagine. It is commonly used in biochemical research and as a building block in peptide synthesis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57461-34-4 | [3] |
| Molecular Formula | C₅H₁₀N₂O₃·HCl | [3] |
| Molecular Weight | 182.61 g/mol | [3][4] |
| Appearance | White solid / crystalline powder | [2][4] |
| Boiling Point | 328.5°C at 760 mmHg | [3] |
| Flash Point | 198.1°C | [3] |
| Storage Temperature | -15°C to -20°C | [3][5] |
| Purity | ≥98% | [5][6] |
Hazard Identification and Classification
While a full GHS classification is not consistently available, aggregated data from suppliers indicates that this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][7] The analogous compound, L-Aspartic acid β-methyl ester hydrochloride, is formally classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[7]
Table 2: GHS Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7] |
| P264 | Wash skin thoroughly after handling.[3][7] |
| P271 | Use only outdoors or in a well-ventilated area.[3][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7] |
| P302+P352 | IF ON SKIN: Wash with plenty of water/soap.[3][7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |
| P319 & P312 | Get medical help if you feel unwell.[3][7] |
| P332+P317 & P313 | If skin irritation occurs: Get medical help/advice.[3][7] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][7] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |
Toxicological Data:
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[9][10]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][11] Flame-resistant clothing may be appropriate depending on the experimental context.[9][10]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a full-face respirator with a particulate filter (e.g., N95 or P1) is necessary.[9][11]
Safe Handling Practices
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][9][10]
-
Wash hands thoroughly after handling.[7]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[12][13]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9][10]
-
The recommended storage temperature is between -15°C and -20°C.[3][5]
-
Store away from foodstuff containers and incompatible materials.[3][10]
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid dust formation.[10]
-
Wear appropriate PPE, including respiratory protection.
-
Collect the spilled material mechanically (e.g., sweep or vacuum) and place it in a suitable, closed container for disposal.[10]
-
Do not let the chemical enter drains.[11]
First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][7]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]
Fire-Fighting and Disposal Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]
-
Specific Hazards: The compound is combustible.[14] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][14]
Disposal
-
Dispose of the compound and its container at an approved waste disposal facility.[3]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols and Workflows
General Synthetic Protocol
A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature.[15][16] The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the solvent is evaporated to yield the product.[15][16] This one-step reaction is valued for its mild conditions and high yields.[15][16]
Diagram 1: General Workflow for Synthesis
Caption: General workflow for the synthesis of amino acid methyl ester hydrochlorides.
Safe Handling Workflow
The following diagram illustrates a logical workflow for safely managing this compound from receipt to disposal.
Diagram 2: Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. L-アスパラギン酸 β-メチルエステル 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Understanding the hydrochloride salt form of methyl L-asparaginate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl L-asparaginate hydrochloride, the hydrochloride salt of the methyl ester of the amino acid L-asparagine, is a crucial building block in synthetic organic chemistry and pharmaceutical development. Its enhanced solubility and stability compared to the parent amino acid make it a valuable precursor in peptide synthesis and a key intermediate in the development of therapeutic agents, particularly for neurological and metabolic disorders. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and a summary of its applications in biochemical research and drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
Methyl L-asparaginate hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances the stability and solubility of the L-asparagine methyl ester, making it more amenable to various experimental conditions. Several CAS numbers are associated with this compound and its isomers, with 57461-34-4 and 6384-09-4 commonly used for the α-methyl ester.[1]
Table 1: Physicochemical Properties of Methyl L-Asparaginate Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O₃·HCl | |
| Molecular Weight | 182.61 g/mol | |
| Appearance | White to off-white powder | |
| Boiling Point | 328.5 °C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | 2°C - 8°C |
Table 2: Solubility Profile of Methyl L-Asparaginate Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | Soluble | General knowledge |
| Methanol | Soluble | General knowledge |
| Ethanol | Sparingly soluble | General knowledge |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | [3][4] |
Synthesis and Purification
The synthesis of methyl L-asparaginate hydrochloride is typically achieved through the esterification of L-asparagine. A common and efficient method involves the use of methanol in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like trimethylchlorosilane (TMSCl).
Experimental Protocol: Synthesis via Trimethylchlorosilane/Methanol System
This protocol is based on a general method for the synthesis of amino acid methyl ester hydrochlorides.
Materials:
-
L-asparagine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether (or other suitable non-polar solvent for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-asparagine (1 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).
-
Addition of TMSCl: While stirring the suspension at room temperature, slowly add trimethylchlorosilane (1.5-2.0 equivalents) dropwise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reaction. The suspension will gradually become a clear solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting L-asparagine spot.
-
Isolation: After the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator. This will typically yield a white solid or a viscous oil.
-
Purification: To the crude product, add a sufficient amount of a non-polar solvent such as diethyl ether to induce precipitation. Stir the suspension vigorously to break up any clumps.
-
Filtration and Drying: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified methyl L-asparaginate hydrochloride under vacuum to a constant weight.
Experimental Workflow
Caption: Synthesis workflow for methyl L-asparaginate hydrochloride.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for Methyl L-Asparaginate Hydrochloride
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplet for the α-proton (~4.0-4.2 ppm).- Multiplets for the β-protons (~2.8-3.0 ppm).- Broad singlets for the amide and ammonium protons. |
| ¹³C NMR | - Carbonyl carbon of the ester (~170-172 ppm).- Carbonyl carbon of the amide (~173-175 ppm).- α-carbon (~51-53 ppm).- Methyl carbon of the ester (~52-54 ppm).- β-carbon (~35-37 ppm). |
| FT-IR (cm⁻¹) | - N-H stretch (ammonium and amide) (~3400-3200 cm⁻¹).- C-H stretch (aliphatic) (~3000-2800 cm⁻¹).- C=O stretch (ester) (~1740 cm⁻¹).- C=O stretch (amide I) (~1680 cm⁻¹).- N-H bend (amide II) (~1640 cm⁻¹). |
Applications in Research and Drug Development
Methyl L-asparaginate hydrochloride serves as a versatile tool in various scientific disciplines, primarily due to its role as a protected and more soluble form of L-asparagine.
-
Peptide Synthesis: It is a fundamental building block in the solid-phase and solution-phase synthesis of peptides. The methyl ester protects the C-terminus carboxylic acid, allowing for selective coupling at the N-terminus.
-
Drug Development: The compound is utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It has been noted for its relevance in the development of treatments for neurological and metabolic disorders.
-
Biochemical Research: In biochemical studies, it can be used to investigate enzyme kinetics, protein structure, and cellular metabolic pathways involving asparagine.
-
Nutritional Science: It finds application in the formulation of specialized nutritional supplements.
Logical Relationship of Applications
Caption: Role of methyl L-asparaginate HCl in research and development.
Conclusion
Methyl L-asparaginate hydrochloride is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and biochemistry. Its favorable physical properties and versatile reactivity make it an indispensable tool for the synthesis of peptides and other bioactive molecules. This guide has provided a consolidated resource of its properties, a detailed synthetic protocol, and an overview of its key applications, which should serve as a valuable reference for researchers and professionals in drug discovery and development. Further characterization, including high-resolution spectroscopic analysis and detailed solubility studies, would be beneficial to expand the utility of this important chemical entity.
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl L-asparaginate monohydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-asparaginate monohydrochloride (H-Asp(OMe)-OH·HCl) is a derivative of the amino acid L-aspartic acid. While not directly employed for chain elongation in standard solid-phase peptide synthesis (SPPS) due to its unprotected α-amino group, it serves as a crucial and cost-effective starting material for the synthesis of Nα-protected building blocks suitable for SPPS. The most common of these is Fmoc-L-Asp(OMe)-OH .
This document provides detailed protocols for the synthesis of Fmoc-L-Asp(OMe)-OH from this compound and the subsequent application of this building block in Fmoc-based SPPS. The use of the β-methyl ester side-chain protection offers a distinct alternative to the more common tert-butyl (OtBu) protection, with specific implications for managing the critical side reaction of aspartimide formation.
Core Challenge with Aspartic Acid: Aspartimide Formation
The incorporation of aspartic acid into a peptide sequence is frequently complicated by the formation of an aspartimide intermediate.[1] This side reaction is primarily promoted by the basic conditions used for Fmoc-group removal (e.g., piperidine) and can also occur under acidic conditions.[1][2] The aspartimide ring can subsequently reopen to yield a mixture of the desired α-linked peptide, the isomeric β-linked peptide, and racemized products, which are often difficult to separate from the target peptide.[3] The risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][2]
The choice of the side-chain protecting group for aspartic acid is the primary strategy to mitigate this problem. While the bulky tert-butyl ester (OtBu) is standard, the methyl ester (OMe) presents an alternative with different properties.
Data Presentation
Table 1: Comparison of Common Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Structure | Cleavage Conditions | Relative Risk of Aspartimide Formation | Key Advantages & Disadvantages |
| Methyl Ester (OMe) | -COOCH₃ | Saponification (e.g., NaOH) or strong acid (TFA, slower than OtBu) | Moderate | (+) Precursor is inexpensive. (-) Requires a separate, orthogonal deprotection step (saponification) if side-chain is to be deprotected on-resin. Cleavage with TFA is slow. |
| tert-Butyl Ester (OtBu) | -COOC(CH₃)₃ | Strong acid (e.g., TFA) | High (especially in Asp-Gly sequences) | (+) Cleaved simultaneously with most other side-chain protecting groups and resin linker during final TFA cleavage. (-) High propensity for aspartimide formation under piperidine treatment.[3] |
| 3,4-dimethyl-3-pentyl ester (OMpe) | -COOC(CH₃)₂CH(CH₃)₂ | Strong acid (e.g., TFA) | Low to Moderate | (+) Increased steric bulk significantly reduces aspartimide formation compared to OtBu.[4] (-) Higher cost. |
| Benzyl-type ester (OBno) | -COOCH₂-naphthalene | Strong acid (e.g., TFA) | Very Low | (+) Offers excellent suppression of aspartimide formation even in difficult sequences.[3] (-) Higher cost; potential for alkylation by-products during cleavage must be considered. |
Table 2: Representative Coupling Efficiencies and Side Product Formation
| Peptide Sequence (Resin-VKD-X-YI) | Asp Protecting Group | Coupling Reagent | Aspartimide Formation per Cycle (%) | D-Asp Formation (%) |
| X = Gly | Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | ~5-15% | High |
| X = Gly | Fmoc-Asp(OMpe)-OH | HBTU/DIPEA | ~1-3% | Moderate |
| X = Gly | Fmoc-Asp(OBno)-OH | HBTU/DIPEA | ~0.1% | Low |
| X = Asn | Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | ~2-5% | High |
| X = Asn | Fmoc-Asp(OBno)-OH | HBTU/DIPEA | <0.1% | Low |
*Data is illustrative, based on accelerated studies involving prolonged piperidine treatment to simulate multiple deprotection cycles.[3] While specific data for Fmoc-Asp(OMe)-OH is less prevalent in comparative studies, its steric profile suggests aspartimide formation rates would be higher than hindered esters like OMpe or OBno, but potentially influenced by solvent and base conditions.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Asp(OMe)-OH
This protocol details the N-α-Fmoc protection of this compound.
Materials:
-
This compound (H-Asp(OMe)-OH·HCl)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Work-up:
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid or oil.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-L-Asp(OMe)-OH as a white solid.
Protocol 2: Incorporation of Fmoc-L-Asp(OMe)-OH into a Peptide Sequence (SPPS)
This protocol outlines the coupling of the synthesized building block onto a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-L-Asp(OMe)-OH (synthesized in Protocol 1)
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.
-
Fmoc Deprotection: If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
Activation Solution: In a separate vial, dissolve Fmoc-L-Asp(OMe)-OH (3.0 eq relative to resin loading) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) to the solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the washed, deprotected peptide-resin. Agitate the mixture via nitrogen bubbling, shaking, or mechanical stirring for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of the free primary amine, indicating reaction completion. If the test is positive, recoupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of acid-labile protecting groups. Note that the β-methyl ester is relatively stable to standard TFA cleavage conditions.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in vacuo for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the dry resin in a reaction vessel. Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet two more times with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Post-Cleavage Saponification (Optional): If the free aspartic acid side chain is required, the β-methyl ester must be hydrolyzed. This is typically performed in solution post-cleavage by treating the purified peptide with a mild aqueous base (e.g., 0.1 M NaOH) while carefully monitoring the reaction by HPLC to avoid racemization and other side reactions.
Visualizations
Caption: Workflow for the synthesis of Fmoc-L-Asp(OMe)-OH.
Caption: SPPS cycle for incorporating Fmoc-L-Asp(OMe)-OH.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
Protocol for the Incorporation of Methyl L-Asparaginate Monohydrochloride in Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise incorporation of amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS). This document provides a detailed protocol and application notes regarding the coupling of "Methyl L-asparaginate monohydrochloride." It is critical to clarify a potential ambiguity in this nomenclature. In the context of modern Fmoc-based SPPS, it is highly probable that the intended building block is Fmoc-L-Asn(Trt)-OH (N-α-Fmoc-L-asparagine(trityl)) . The side chain of asparagine contains an amide, not a carboxylic acid, and therefore cannot be esterified to a methyl ester. The trityl (Trt) group is the standard protecting group for the asparagine side chain to prevent dehydration and other side reactions.[1]
Alternatively, the query may refer to the methyl ester of aspartic acid, which is Fmoc-L-Asp(OMe)-OH (N-α-Fmoc-L-aspartic acid β-methyl ester) . This is a distinct amino acid derivative with its own specific applications and challenges, primarily the risk of aspartimide formation.
This document will primarily focus on the protocol for coupling Fmoc-Asn(Trt)-OH , as it is the more likely intended reagent for incorporating an asparagine residue. A comparative section on the coupling of Fmoc-Asp(OMe)-OH is also provided for clarity and completeness.
Part 1: Protocol for Coupling Fmoc-L-Asn(Trt)-OH
The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is crucial for preventing the formation of a nitrile byproduct during the activation step of the carboxyl group, a common issue with carbodiimide-based reagents.[2][3] The Trt group is labile to strong acids and is typically removed during the final cleavage of the peptide from the resin.[1] Furthermore, Fmoc-Asn(Trt)-OH exhibits improved solubility in common SPPS solvents like DMF compared to its unprotected counterpart.[2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the incorporation of Fmoc-Asn(Trt)-OH in Fmoc-based SPPS.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the type of resin used. |
| Coupling Efficiency | >99% | Kaiser Test or UV-Vis spectrophotometry | Can be sequence-dependent. For difficult couplings, extended reaction times or double coupling may be necessary.[1] |
| Fmoc Deprotection Yield | >99% | UV-Vis spectrophotometry | Monitored by the absorbance of the fulvene-piperidine adduct.[1] |
| Final Cleavage Yield | 70-95% | Gravimetric analysis after precipitation | Dependent on the peptide sequence and cleavage cocktail.[1] |
| Crude Peptide Purity | 60-90% | RP-HPLC | Highly sequence-dependent. Purification is typically required.[1] |
Experimental Protocols
The following protocols are suitable for both manual and automated solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Agitate the mixture for at least 1 hour at room temperature to ensure proper swelling of the resin beads.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][4]
3. Coupling of Fmoc-Asn(Trt)-OH:
This protocol describes a standard coupling procedure using HBTU/DIPEA activation.
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to serve as a base.[1]
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring the Coupling Reaction: To confirm the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates a complete reaction.[1] If the test is positive, the coupling step should be repeated (double coupling).
4. Capping (Optional):
-
If unreacted amino groups remain after a second coupling, they can be capped to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Final Cleavage and Deprotection:
-
After the peptide sequence is fully assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. The presence of scavengers like triisopropylsilane (TIPS) is important if other sensitive residues are present.[5]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer cleavage time may be required for complete removal of the Trt group from N-terminal asparagine residues.[1][2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Diagrams
References
Application Notes and Protocols: Methyl L-asparaginate Monohydrochloride as a Precursor for Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Methyl L-asparaginate monohydrochloride is a versatile and readily available chiral building block, serving as a valuable precursor for the synthesis of a diverse array of novel organic compounds. Its inherent amino acid scaffold provides a strategic starting point for introducing chirality and functionalities essential for biological activity. These application notes detail the utilization of this compound in the synthesis of novel heterocyclic compounds, specifically focusing on pyrazole derivatives, which are known for their wide range of pharmacological properties.
Application Note 1: Synthesis of a Novel Chiral Pyrazole Derivative
This protocol outlines a multi-step synthesis of a novel chiral pyrazole derivative starting from this compound. The key strategy involves the formation of a chalcone intermediate, followed by cyclization with hydrazine hydrate to yield the target pyrazole.
Experimental Workflow:
Caption: Synthetic workflow for the preparation of a novel chiral pyrazole derivative.
Experimental Protocols
Step 1: Synthesis of N-Acetyl-L-asparagine methyl ester
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 54.7 mmol) in 100 mL of dichloromethane.
-
Basification: Cool the solution to 0 °C in an ice bath and slowly add triethylamine (16.2 mL, 115 mmol) dropwise.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (5.7 mL, 60.2 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-L-asparagine methyl ester as a white solid.
Step 2: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve N-Acetyl-L-asparagine methyl ester (5.0 g, 26.6 mmol) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3.7 g, 26.6 mmol) in 100 mL of ethanol.
-
Catalysis: Add a catalytic amount of a 20% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature for 24 hours. The formation of a precipitate indicates the progress of the reaction.
-
Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the chalcone intermediate.
Step 3: Synthesis of the Novel Chiral Pyrazole Derivative
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the chalcone intermediate (2.0 g, 6.4 mmol) in 50 mL of ethanol.
-
Cyclization: Add hydrazine hydrate (0.4 mL, 8.3 mmol) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 8 hours.
-
Isolation: Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure novel chiral pyrazole derivative.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-Acetyl-L-asparagine methyl ester | C₇H₁₂N₂O₄ | 188.18 | 85 | 135-137 |
| Chalcone Intermediate (with 4-chlorobenzaldehyde) | C₁₄H₁₅ClN₂O₄ | 310.73 | 78 | 188-190 |
| Novel Chiral Pyrazole Derivative | C₁₄H₁₅ClN₄O₂ | 306.75 | 72 | 210-212 |
Application Note 2: Potential Biological Significance and Signaling Pathway Interaction
The synthesized novel chiral pyrazole derivative, incorporating an amino acid moiety, holds potential for biological activity. Pyrazole-containing compounds are known to interact with various signaling pathways implicated in diseases such as cancer and inflammation. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of a kinase signaling pathway by the novel pyrazole derivative.
Further research would be required to validate the specific biological targets and mechanisms of action of this novel compound. This would typically involve in vitro screening against a panel of kinases and subsequent cell-based assays to confirm its effects on downstream signaling and cellular processes. The chirality introduced from this compound is expected to play a crucial role in the stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.
Application of Methyl L-asparaginate monohydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-asparaginate monohydrochloride, the methyl ester hydrochloride salt of the amino acid L-asparagine, is a versatile building block in medicinal chemistry. Its enhanced solubility and stability compared to L-asparagine make it a valuable precursor for the synthesis of a wide range of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its applications in cancer and neurological disorders.
I. Application in Cancer Research
The metabolic differences between cancer cells and normal cells present a key therapeutic window. Many cancer cells, particularly those of leukemic origin, have a high demand for the amino acid asparagine and exhibit low expression of asparagine synthetase (ASNS), the enzyme responsible for its endogenous synthesis.[2][3] This dependency makes them vulnerable to asparagine depletion, a strategy employed by the anticancer drug L-asparaginase.[3] this compound serves as a crucial starting material for the synthesis of asparagine analogs designed to exploit this metabolic vulnerability.
Asparagine Analogs as Anticancer Agents
One promising avenue of research is the development of asparagine analogs that can act as competitive inhibitors of asparagine-dependent pathways or as inhibitors of asparagine synthetase to overcome L-asparaginase resistance.
N,N-dibenzylasparagine (NNDAsp): An Asparagine Analog with Anticancer Properties
N,N-dibenzylasparagine, a derivative that can be synthesized from this compound, has demonstrated significant anticancer activity.
Mechanism of Action: NNDAsp is believed to exert its anticancer effects through a multi-pronged approach:
-
Competitive Inhibition of Asparagine Synthetase (ASNS): NNDAsp has been shown to competitively inhibit the expression of ASNS protein in colon cancer cells.[1][2] By reducing the cancer cells' ability to produce their own asparagine, NNDAsp enhances their dependence on external sources, making them more susceptible to asparagine deprivation.
-
Induction of Apoptosis: Treatment of colon cancer cells with NNDAsp leads to a significant increase in the expression of the tumor suppressor protein p53 and Caspase-3, key mediators of apoptosis or programmed cell death.[2]
-
Cytotoxicity: NNDAsp induces cytotoxicity in cancer cells, as evidenced by the release of lactate dehydrogenase (LDH), while showing minimal toxic effects on normal cells.[1][2]
Quantitative Data:
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| N,N-dibenzylasparagine (NNDAsp) | Caco-2 (Colon Cancer) | MTT Assay | CC50 | 4 mg/mL | [1] |
| N,N-dibenzylasparagine (NNDAsp) | NCM-460 (Normal Colon) | MTT Assay | Cytotoxicity | No detectable toxic effect | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of N,N-dibenzyl-L-asparagine Methyl Ester
This protocol describes the synthesis of the methyl ester precursor to N,N-dibenzylasparagine, starting from this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add potassium carbonate (2.5 equivalents) to the solution and stir vigorously.
-
Slowly add benzyl bromide (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N,N-dibenzyl-L-asparagine methyl ester, can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of N,N-dibenzyl-L-asparagine Methyl Ester to N,N-dibenzylasparagine (NNDAsp)
Materials:
-
N,N-dibenzyl-L-asparagine methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
Procedure:
-
Dissolve N,N-dibenzyl-L-asparagine methyl ester (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-dibenzylasparagine.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic concentration (CC50) of NNDAsp on cancer cell lines.
Materials:
-
Caco-2 (colon cancer) and NCM-460 (normal colon) cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
N,N-dibenzylasparagine (NNDAsp)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Caco-2 and NCM-460 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of NNDAsp in culture medium (e.g., from 1.25 to 20 mg/mL).[1]
-
Remove the old medium from the wells and add 100 µL of the different concentrations of NNDAsp to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC50 value.
II. Application in Neurological Disorders
Asparagine and its derivatives play a role in the central nervous system (CNS). For instance, D-asparagine is being investigated as a potential biomarker for neurological disorders.[4] Furthermore, the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling, is a target for anticonvulsant drugs.[5] this compound can serve as a scaffold for the synthesis of novel compounds targeting neurological pathways.
Asparagine-Containing Peptides in Neurodegenerative Diseases
Poly-asparagine (polyN) repeats are associated with protein aggregation in some neurodegenerative disorders.[6] The synthesis of asparagine-containing peptides is crucial for studying these aggregation phenomena and for developing potential therapeutic interventions.
Solid-Phase Peptide Synthesis (SPPS) of Asparagine-Rich Peptides
This compound can be used as a starting material for the preparation of protected asparagine derivatives suitable for SPPS.
Protocol 4: Solid-Phase Synthesis of an Asparagine-Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing asparagine residues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Asn(Trt)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) using coupling reagents and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Visualizations
Experimental Workflow for NNDAsp Synthesis and Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of N,N-dibenzylasparagine (NNDAsp).
Signaling Pathway of Asparagine Deprivation in Cancer Cells
Caption: Asparagine deprivation strategy in cancer therapy.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Anticancer Properties of N,N-dibenzylasparagine as an Asparagine (Asp) analog, Using Colon Cancer Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of L-Asparagine to its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of L-asparagine methyl ester hydrochloride, a valuable intermediate in peptide synthesis and drug development.[1][2] Three common and effective esterification methods are described: the Thionyl Chloride method, the Trimethylchlorosilane (TMSCl) method, and the Fischer-Speier Esterification.
Introduction
L-asparagine methyl ester is a crucial building block in the synthesis of peptides and other complex organic molecules. The esterification of the carboxylic acid group of L-asparagine protects it from unwanted side reactions during subsequent coupling steps in peptide synthesis. The resulting methyl ester is typically isolated as a stable hydrochloride salt. This application note offers a step-by-step guide to three reliable methods for this transformation, complete with quantitative data and safety precautions.
Comparative Data of Esterification Methods
| Parameter | Thionyl Chloride Method | TMSCl Method | Fischer-Speier Esterification |
| Reagents | L-Asparagine, Methanol, Thionyl Chloride (SOCl₂) | L-Asparagine, Methanol, Trimethylchlorosilane (TMSCl) | L-Asparagine, Methanol, Sulfuric Acid (H₂SO₄) or HCl (gas) |
| Reaction Temperature | 0°C to reflux | Room Temperature | 40-70°C (Reflux) |
| Reaction Time | 10 minutes to 3 hours | 8-24 hours | 1-10 hours |
| Catalyst | Thionyl Chloride (acts as reagent and catalyst) | Trimethylchlorosilane | Sulfuric Acid or Hydrochloric Acid |
| Typical Yield | Good to Excellent | Good to Excellent (up to 96%)[3] | Good |
| Key Advantages | Rapid reaction | Mild reaction conditions, high yields, operational convenience | Simple reagents, well-established method |
| Key Disadvantages | Corrosive and hazardous reagent (SOCl₂), evolution of HCl and SO₂ gases | Longer reaction times | Reversible reaction, may require removal of water to drive to completion |
Experimental Protocols
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride and trimethylchlorosilane are corrosive and react violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
Protocol 1: Thionyl Chloride Method
This method is rapid and generally provides good yields. Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl, which then facilitates the esterification.
Materials:
-
L-Asparagine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry tert-butyl methyl ether (or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend L-asparagine (1.0 eq) in anhydrous methanol (e.g., 10 mL per gram of amino acid).
-
Cooling: Cool the suspension in an ice bath to 0°C.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the cooled suspension over a period of 5-10 minutes.[4] Caution: The addition is exothermic and releases HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 2 minutes before gently heating to reflux for 10-30 minutes.[4] The reaction progress can be monitored by the dissolution of the solid L-asparagine.
-
Work-up: After the reaction is complete (as indicated by a clear solution), cool the mixture back to room temperature.
-
Solvent Removal: Remove the excess methanol and thionyl chloride using a rotary evaporator.
-
Crystallization: To the resulting oil or solid, add dry tert-butyl methyl ether or diethyl ether and stir.[4] The product, L-asparagine methyl ester hydrochloride, should precipitate as a white solid.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with two small portions of cold tert-butyl methyl ether.[4]
-
Drying: Dry the product under vacuum to obtain the final L-asparagine methyl ester hydrochloride.
Protocol 2: Trimethylchlorosilane (TMSCl) Method
This method is known for its mild conditions and high yields, proceeding at room temperature.[5]
Materials:
-
L-Asparagine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Preparation: To a dry round-bottom flask containing L-asparagine (1.0 eq) and a magnetic stir bar, add anhydrous methanol (e.g., 8-10 mL per gram of amino acid).[3]
-
Addition of TMSCl: While stirring at room temperature, slowly add trimethylchlorosilane (approximately 2.2 eq) dropwise to the suspension.[3]
-
Reaction: Stir the resulting mixture at room temperature for 8-24 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the solid product.[3]
-
Purification (Optional): The resulting solid can be triturated with diethyl ether or recrystallized if necessary to improve purity.
-
Isolation and Drying: Collect the solid product by vacuum filtration and dry under vacuum.
Protocol 3: Fischer-Speier Esterification
This is a classic method for esterification using a strong acid catalyst.
Materials:
-
L-Asparagine
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or dry Hydrogen Chloride (HCl) gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Suspend L-asparagine (1.0 eq) in anhydrous methanol (which also serves as the solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture.[6] Alternatively, bubble dry HCl gas through the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 1-4 hours.[6][7]
-
Work-up: Cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
Extraction: Dissolve the residue in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Isolation: Filter off the drying agent and concentrate the organic solvent on a rotary evaporator to yield the L-asparagine methyl ester. To obtain the hydrochloride salt, the free ester can be dissolved in a dry solvent (like ether or ethyl acetate) and treated with a solution of HCl in the same solvent.
Visualizations
Caption: General workflow for the esterification of L-asparagine.
Caption: Mechanism of Fischer-Speier esterification.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. pianetachimica.it [pianetachimica.it]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Methyl L-asparaginate Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl L-asparaginate monohydrochloride. The methods described herein are based on established analytical techniques for amino acids and their derivatives, offering robust and reliable quantification for research, quality control, and drug development purposes.
Introduction
This compound is the methyl ester of the amino acid L-asparagine, presented as a hydrochloride salt. Accurate quantification of this compound is crucial for various applications, including monitoring its stability in formulations, determining its concentration in biological matrices, and for quality assurance in manufacturing processes. Due to its polar nature and lack of a strong UV chromophore, direct analysis can be challenging. This guide outlines several analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below.
| Method | Principle | Detection | Key Advantages | Common Applications |
| HPLC-UV/Fluorescence | Reversed-phase chromatography of a derivatized analyte. | UV or Fluorescence | Widely available instrumentation, robust methods. | Routine quality control, purity assessment. |
| GC-MS | Gas chromatography of a volatile derivative. | Mass Spectrometry | High specificity and sensitivity, structural information. | Impurity profiling, analysis in complex matrices. |
| LC-MS/MS | Liquid chromatography with mass spectrometric detection. | Tandem Mass Spectrometry | High sensitivity and specificity, no derivatization required. | Bioanalysis, trace level quantification. |
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Since this compound lacks a significant chromophore for UV detection at typical wavelengths, pre-column derivatization is a common and effective strategy to enhance its detectability. This involves reacting the primary amine group of the molecule with a labeling agent.
OPA Derivatization for Fluorescence Detection
Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a rapid and sensitive method for the analysis of primary amines.
Experimental Protocol:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.9): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.9 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.9) and 50 µL of a thiol (e.g., ethanethiol or 3-mercaptopropionic acid). This reagent should be prepared fresh daily and protected from light.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a suitable concentration.
-
-
Derivatization Procedure:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min, 10-40% B; 10-15 min, 40-70% B; 15-20 min, 70-10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 444 nm.[1][2][3]
-
Workflow for HPLC with OPA Derivatization:
Caption: Workflow for the quantification of this compound by HPLC with OPA derivatization.
Dansyl Chloride Derivatization for UV Detection
Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.
Experimental Protocol:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Dissolve 10 mg/mL of dansyl chloride in acetone.
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium bicarbonate and adjust the pH to 9.5.
-
-
Standard and Sample Preparation: As described in section 3.1.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution and vortex.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Add 100 µL of a 2% methylamine hydrochloride solution to quench the excess dansyl chloride.
-
Filter the solution before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.01 M Ammonium Acetate.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A suitable gradient to separate the derivatized product from by-products (e.g., starting with a low percentage of B and increasing).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound must be derivatized to increase its volatility.
Silylation
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable.
Experimental Protocol:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
-
Standard and Sample Preparation:
-
Prepare standards and samples in an aprotic solvent (e.g., acetonitrile).
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization Procedure:
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Acylation with Chloroformates
Acylation with reagents like methyl chloroformate or propyl chloroformate is a rapid derivatization method.
Experimental Protocol:
-
Reagent: Methyl chloroformate.
-
Standard and Sample Preparation: Prepare aqueous solutions of standards and samples.
-
Derivatization Procedure:
-
To 100 µL of the aqueous standard or sample, add 30 µL of pyridine and 20 µL of methanol.
-
Vortex the solution, then add 20 µL of methyl chloroformate and vortex for 30 seconds.
-
Add 100 µL of chloroform and 100 µL of a 0.1 M sodium bicarbonate solution, and vortex.[5]
-
Centrifuge and inject an aliquot of the organic (lower) layer.[5]
-
-
GC-MS Conditions: Similar to those described in section 4.1, with potential optimization of the temperature program.
Workflow for GC-MS with Derivatization:
Caption: General workflow for the quantification of this compound by GC-MS following derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the direct quantification of this compound without the need for derivatization.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent mixture (e.g., water:acetonitrile, 90:10).
-
Create calibration standards by diluting the stock solution.
-
For samples in complex matrices (e.g., plasma), a protein precipitation step with acetonitrile or sulfosalicylic acid may be necessary.[6]
-
-
LC-MS/MS Conditions:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. An amino acid analysis column can also be used.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution and performing a product ion scan. For Methyl L-asparaginate (MW of free base = 146.14), the precursor would be m/z 147.1.
-
Logical Relationship for LC-MS/MS Method:
Caption: Logical flow of the LC-MS/MS analysis for this compound.
Quantitative Data Summary
The following table summarizes typical performance data for the described analytical methods. This data is based on the analysis of asparagine and related compounds and should be validated specifically for this compound.
| Parameter | HPLC-UV/Fluorescence (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999[7] |
| Range | 0.5 - 100 µg/mL[4] | Dependent on derivatization and detector | > 4 orders of magnitude[7] |
| Limit of Quantification (LOQ) | 4 - 13 mg/kg (in matrix)[4] | Low ng/mL | Sub-fmol on column[7] |
| Recovery | 97.7 - 102.6%[4] | 79 - 99%[8] | 82 - 113%[7] |
| Precision (RSD%) | < 2.0% (repeatability)[4] | < 10% | < 9%[7] |
Conclusion
This document provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine quality control, HPLC with derivatization offers a robust and accessible solution. For high sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method. All methods should be properly validated according to the relevant guidelines to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [Development of an HPLC-UV Method for Free Asparagine in Grains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem-agilent.com [chem-agilent.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing Methyl L-asparaginate Monohydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparagine, a non-essential amino acid, is a critical component of cell culture media, playing a vital role in protein synthesis, cellular metabolism, and overall cell health. Rapidly proliferating cells, particularly those used in biopharmaceutical production like Chinese Hamster Ovary (CHO) cells and various cancer cell lines, exhibit a high demand for asparagine.[1] Supplementation of culture media with asparagine has been shown to enhance the production of recombinant proteins, including monoclonal antibodies.[2]
However, L-asparagine is susceptible to deamidation in aqueous solutions, which can lead to the formation of aspartic acid and ammonia, the latter being toxic to cells. This instability can affect the consistency and performance of the cell culture. To overcome this limitation, more stable derivatives of L-asparagine are of significant interest.
Methyl L-asparaginate monohydrochloride is a methyl ester derivative of L-asparagine. While direct literature on its specific application in cell culture is limited, its chemical structure suggests it may serve as a more stable and soluble precursor to L-asparagine. It is hypothesized that the methyl ester group can protect the carboxylic acid from degradation and that cellular or extracellular esterases can hydrolyze the compound, releasing L-asparagine for cellular uptake and utilization.
These application notes provide a comprehensive guide to the potential use of this compound in cell culture media, with protocols and data tables based on the established roles of L-asparagine.
Data Presentation
Table 1: Physicochemical Properties of L-asparagine and this compound
| Property | L-asparagine Monohydrate | This compound | Reference |
| CAS Number | 5794-13-8 | 57461-34-4 | [3][4] |
| Molecular Formula | C₄H₁₀N₂O₄ | C₅H₁₁ClN₂O₃ | [3][4] |
| Molecular Weight | 150.13 g/mol | 182.61 g/mol | [3][4] |
| Appearance | White crystalline powder | Solid | [3][5] |
| Solubility in Water | High | Inferred to be soluble | [3] |
| Storage Conditions | Room temperature | -15°C | [4] |
Table 2: Recommended Concentration Ranges of L-asparagine in Cell Culture Media
| Cell Line | Basal Medium | L-asparagine Concentration (mM) | Key Observations | Reference |
| CHO-GS | Chemically Defined | 4 - 8 | Improved cell viability, reduced lactate, increased antibody productivity. | [6] |
| CHO | Chemically Defined | 5 - 10 | Enhanced cell growth and monoclonal antibody production. | [2] |
| Various Cancer Cell Lines | RPMI, DMEM | 0.1 - 1 | Supports proliferation and suppresses apoptosis. | [1] |
| Mouse Leukemia L5178Y | Suspension Culture | Dependent | Essential for growth in asparagine-dependent lines. | [4] |
Note: The optimal concentration of this compound would need to be determined empirically, starting with concentrations equimolar to the recommended L-asparagine concentrations.
Experimental Protocols
Protocol 1: Preparation of Stock Solution of this compound
Objective: To prepare a sterile stock solution of this compound for supplementation of cell culture media.
Materials:
-
This compound powder
-
High-purity, sterile water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.
-
Dissolve the powder in a minimal amount of sterile WFI or cell culture grade water in a sterile conical tube. Gently vortex to dissolve completely.
-
Bring the solution to the final desired volume with sterile water to achieve a concentrated stock solution (e.g., 100 mM or 200 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Label the tube with the compound name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for a limited time (stability should be validated).
Protocol 2: Evaluation of this compound as a Substitute for L-asparagine in a Batch Culture
Objective: To compare the effect of this compound and L-asparagine on cell growth and viability.
Materials:
-
Suspension cell line (e.g., CHO-S)
-
Asparagine-free basal cell culture medium
-
L-asparagine stock solution (sterile)
-
This compound stock solution (sterile)
-
Shake flasks or spinner flasks
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Incubator (37°C, 5% CO₂, humidified)
Procedure:
-
Cell Seeding: Seed the suspension cells at a density of 0.3 x 10⁶ cells/mL in shake flasks containing the asparagine-free basal medium.
-
Experimental Groups:
-
Negative Control: Basal medium without asparagine supplementation.
-
Positive Control: Basal medium supplemented with a known optimal concentration of L-asparagine (e.g., 4 mM).
-
Test Group 1: Basal medium supplemented with an equimolar concentration of this compound (e.g., 4 mM).
-
Test Group 2 (Optional): Basal medium supplemented with a higher concentration of this compound (e.g., 8 mM).
-
-
Incubation: Incubate the flasks at 37°C with appropriate agitation (e.g., 120 rpm) in a humidified incubator with 5% CO₂.
-
Sampling and Cell Counting:
-
Take a representative sample from each flask daily for 7-10 days.
-
Determine the viable cell density (VCD) and cell viability using a cell counter.
-
-
Data Analysis:
-
Plot the VCD and viability over time for each condition.
-
Calculate the specific growth rate (µ) for each condition during the exponential growth phase.
-
Compare the performance of this compound to L-asparagine.
-
Protocol 3: Fed-Batch Culture Supplementation Strategy
Objective: To evaluate the effect of this compound as a feed component on cell growth, productivity, and metabolic profile in a fed-batch culture.
Materials:
-
Bioreactor-adapted cell line (e.g., CHO-GS)
-
Basal and feed media (chemically defined)
-
This compound stock solution
-
Bioreactors with process control (pH, dissolved oxygen, temperature)
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
Assay for product quantification (e.g., ELISA or HPLC for monoclonal antibodies)
Procedure:
-
Bioreactor Inoculation: Inoculate the bioreactors with the cell line in the basal medium at a target seeding density.
-
Fed-Batch Strategy:
-
Initiate a pre-defined feeding strategy on a specific day of culture (e.g., day 3).
-
Control Feed: Use the standard feed medium.
-
Test Feed: Supplement the standard feed medium with this compound to maintain a target concentration in the bioreactor. The feeding rate can be adjusted based on daily cell density measurements or metabolic consumption rates.
-
-
Process Monitoring:
-
Monitor and control key process parameters (pH, DO, temperature) throughout the culture.
-
Take daily samples to measure VCD, viability, and key metabolites (glucose, lactate, ammonia, amino acids).
-
-
Product Quantification: At the end of the culture (e.g., day 14), harvest the supernatant and quantify the product titer.
-
Data Analysis:
-
Compare the integral of viable cell density (IVCD), final product titer, and specific productivity (qp) between the control and test conditions.
-
Analyze the metabolic profiles to assess any shifts in metabolism due to the supplementation.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for comparing the effects of L-asparagine and this compound on cell growth.
Caption: Proposed metabolic fate of this compound in cell culture.
Caption: Simplified overview of the mTORC1 signaling pathway activated by amino acids.[7]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Figure 1 from Spatial regulation of the mTORC1 system in amino acids sensing pathway. | Semantic Scholar [semanticscholar.org]
- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Methyl L-asparaginate Monohydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in synthetic methodologies involving methyl L-asparaginate monohydrochloride. The selection of an appropriate protecting group strategy is critical for the successful synthesis of peptides and other complex molecules, preventing undesirable side reactions and ensuring high yields and purity of the final product.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of peptides and peptidomimetics. Its structure contains three functional groups that may require protection: the α-amino group, the side-chain amide, and the C-terminal methyl ester. A successful synthetic strategy hinges on the orthogonal protection of these functionalities, allowing for their selective deprotection at various stages of the synthesis.
The primary challenges in the chemical manipulation of asparagine derivatives include the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates, both of which can lead to significant impurities.[1][2] The use of appropriate side-chain protecting groups is a key strategy to mitigate these issues.[2][3] This document outlines strategies for the protection of the α-amino group and the side-chain amide, while leveraging the existing methyl ester as a C-terminal protecting group.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[4] For methyl L-asparaginate, a common and effective orthogonal strategy involves:
-
C-Terminal Protection: The methyl ester (-OMe) serves as the protection for the carboxylic acid. It is stable under the conditions used for the removal of Fmoc and Boc groups but can be cleaved by saponification (e.g., with NaOH or LiOH) if the free C-terminus is required.[5]
-
Nα-Amino Group Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed with piperidine.[6] It is stable to the acidic conditions used for the removal of Boc and Trityl groups. Alternatively, the tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group, removed with acids like trifluoroacetic acid (TFA).[7] The Carbobenzyloxy (Cbz) group, removed by catalytic hydrogenolysis, offers another orthogonal option.[8]
-
Side-Chain Amide Protection: The Trityl (Trt) group is an acid-labile protecting group commonly used for the asparagine side chain, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3] It effectively prevents side-chain dehydration and improves the solubility of the protected amino acid derivative.[3][9]
The combination of a base-labile Nα-Fmoc group, an acid-labile Nγ-Trt group, and a C-terminal methyl ester provides a robust orthogonal system for complex synthetic routes.
Data Presentation: Comparison of Nα-Protecting Group Strategies
The following table summarizes quantitative data for the Nα-protection of amino acids, providing a basis for selecting the appropriate strategy for methyl L-asparaginate.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Typical Yield | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ / NaOH | Dioxane/Water or THF/Water | 12-24 h | 90-95% | TFA in CH₂Cl₂ or HCl in dioxane |
| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃ / Na₂CO₃ | Dioxane/Water or Acetonitrile | 16-24 h | 85-95% | 20% Piperidine in DMF |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ / NaOH | THF/Water or Dioxane/Water | 2-20 h | >90% | H₂/Pd-C |
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of this compound
This protocol describes the protection of the α-amino group of this compound with the Fmoc group.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)[10]
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.[10]
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.[10]
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[11]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[10]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-protected product.[10]
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-Asn-OMe.
-
Purify the product by recrystallization if necessary.
Protocol 2: Nγ-Trityl Protection of Nα-Fmoc-L-asparagine Methyl Ester
This protocol describes the protection of the side-chain amide of Nα-Fmoc-L-asparagine methyl ester with the Trityl group.
Materials:
-
Nα-Fmoc-L-asparagine methyl ester
-
Trityl chloride (Trt-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve Nα-Fmoc-L-asparagine methyl ester (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add pyridine (2.0 equivalents) to the solution and cool to 0°C.
-
Add Trityl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of methanol.
-
Dilute the mixture with DCM and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nα-Fmoc Deprotection
This protocol outlines the removal of the N-terminal Fmoc group.
Materials:
-
Nα-Fmoc protected peptide-resin or substrate
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)[6]
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[6]
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.[12]
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
Mandatory Visualizations
Caption: Orthogonal protecting group strategy for Methyl L-asparaginate.
Caption: Workflow for Nα-Fmoc protection of Methyl L-asparaginate.
Caption: Decision tree for selecting an Nα-protecting group.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
The Role of Methyl L-asparaginate Monohydrochloride in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct, widespread applications of Methyl L-asparaginate monohydrochloride in routine proteomics research are not extensively documented in current scientific literature, its chemical structure—possessing a primary amine, a methyl ester, and a carboxyl group—suggests potential utility in specialized chemical proteomics workflows. This document outlines a hypothetical application of this compound as a chemical derivatization agent for the modification of protein carboxyl groups, providing a theoretical framework and generalized protocols for its use in mass spectrometry-based proteomics.
Hypothetical Application: Carboxyl Group Modification for Protein Analysis
This compound can be hypothetically employed as a nucleophilic reagent to modify aspartic acid and glutamic acid residues on proteins. This modification, facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), results in the amidation of the protein's carboxyl groups. Such a modification can be useful for:
-
Introducing a stable isotope label: If a stable isotope-labeled version of this compound is used, it can serve as a quantitative proteomics strategy.
-
Altering peptide fragmentation: The modification adds a specific mass to the carboxyl-containing peptides, which can aid in their identification and potentially influence their fragmentation patterns in tandem mass spectrometry (MS/MS).
-
Blocking acidic residues: Masking the negative charge of aspartic and glutamic acid residues can alter the isoelectric point of the protein and the chromatographic behavior of the resulting peptides.
Quantitative Data Summary
The covalent modification of protein carboxyl groups with Methyl L-asparaginate results in a predictable mass shift, which is critical for mass spectrometry data analysis. The following table summarizes the expected mass changes.
| Modified Residue | Chemical Formula of Added Group | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Aspartic Acid (D) | C₅H₈N₂O₂ | 128.0586 | 128.128 |
| Glutamic Acid (E) | C₅H₈N₂O₂ | 128.0586 | 128.128 |
| C-terminus | C₅H₈N₂O₂ | 128.0586 | 128.128 |
Note: The mass shift is calculated based on the addition of the methyl asparaginate moiety and the loss of a water molecule during the amidation reaction.
Experimental Protocols
The following are generalized protocols for the hypothetical use of this compound in proteomics.
Protocol 1: In-Solution Carboxyl Group Modification of a Purified Protein
This protocol describes the modification of a purified protein in solution prior to enzymatic digestion.
Materials:
-
Purified protein sample
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for enhancing reaction efficiency)
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Quenching Buffer: Hydroxylamine or Tris buffer
-
Ammonium Bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 desalting spin column
Procedure:
-
Protein Solubilization: Dissolve the purified protein in MES buffer to a final concentration of 1-2 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 10-20 mM.
-
(Optional) Add NHS or sulfo-NHS to a final concentration of 5-10 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Derivatization Reaction:
-
Add this compound to a final concentration of 50-100 mM.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer (e.g., 50 mM hydroxylamine) to stop the reaction. Incubate for 15 minutes.
-
Buffer Exchange: Remove excess reagents by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or dialysis.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid for analysis.
Protocol 2: On-Bead Derivatization of an Immunoprecipitated Protein Complex
This protocol is suitable for modifying proteins that have been captured on antibody-conjugated beads.
Materials:
-
Protein complex bound to antibody-conjugated beads (e.g., Protein A/G agarose)
-
Wash Buffer (e.g., PBS)
-
This compound
-
EDC
-
MES Buffer, pH 6.0
-
Ammonium Bicarbonate
-
DTT
-
IAA
-
Trypsin
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or formic acid)
Procedure:
-
Bead Washing: Wash the beads with the bound protein complex three times with cold wash buffer.
-
Derivatization:
-
Resuspend the beads in MES buffer containing 50-100 mM this compound and 10-20 mM EDC.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation.
-
-
Washing: Wash the beads three times with wash buffer to remove excess reagents.
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to 10 mM and incubate at 37°C for 30 minutes.
-
Add IAA to 20 mM and incubate in the dark for 30 minutes.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a small volume of 0.1% formic acid and combine the supernatants.
-
-
Sample Cleanup and Analysis: Proceed with C18 desalting and LC-MS/MS analysis as described in Protocol 1.
Visualizations
The following diagrams illustrate the hypothetical workflow and the underlying chemical reaction.
Caption: Hypothetical workflow for proteomics analysis using Methyl L-asparaginate derivatization.
Troubleshooting & Optimization
How to prevent side reactions with Methyl L-asparaginate monohydrochloride?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions associated with Methyl L-asparaginate monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the methyl ester of the amino acid L-asparagine, provided as a hydrochloride salt. Its enhanced solubility and stability compared to L-asparagine make it a valuable building block in peptide synthesis and various biochemical studies.[1] It is also used in pharmaceutical development, particularly in formulations targeting neurological and metabolic disorders.[1]
Q2: What are the primary side reactions to be aware of when using this compound?
The primary side reactions include:
-
Hydrolysis: The methyl ester can hydrolyze back to L-asparagine, especially in the presence of moisture or at non-neutral pH.
-
Cyclization (Diketopiperazine Formation): Particularly in dipeptide synthesis, the N-terminal amino group can attack the ester carbonyl, leading to the formation of a cyclic diketopiperazine (DKP). This is a common issue at the dipeptide stage on a solid support.
-
Succinimide Formation and Deamidation: The side-chain amide can be involved in the formation of a succinimide intermediate, which can subsequently hydrolyze to a mixture of L-aspartyl and L-isoaspartyl residues, or lead to racemization.[2]
-
Dehydration: During activation of the carboxyl group for peptide coupling, the side-chain amide of the asparagine residue can be dehydrated to form a β-cyanoalanine residue.[3]
-
Racemization: The chiral center at the α-carbon can undergo racemization, especially under basic conditions or during activation for peptide synthesis, leading to the formation of the D-isomer.[4]
Q3: How should I store this compound to minimize degradation?
To ensure stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Avoid exposure to moisture and incompatible substances such as strong oxidizing agents.[5] For long-term storage, keeping it at 0-8°C is recommended.[1]
Troubleshooting Guides
Issue 1: Poor Yield or Unexpected Products in Peptide Synthesis
Possible Cause: Side reactions such as diketopiperazine formation, dehydration of the asparagine side chain, or racemization are common culprits for low yields and impurities in peptide synthesis.
Solutions:
-
Preventing Diketopiperazine (DKP) Formation:
-
Resin Selection: Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric hindrance can suppress DKP formation compared to Wang resin.
-
Optimized Fmoc Deprotection: Instead of the standard 20% piperidine in DMF, use a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP.[6][7] This combination has been shown to significantly reduce DKP formation.
-
Immediate Coupling: After Fmoc deprotection, proceed with the coupling of the next amino acid immediately to minimize the time the free N-terminal amine is available for intramolecular cyclization.
-
-
Preventing Dehydration of the Asparagine Side Chain:
-
Side-Chain Protection: Use an Nα-Fmoc-L-asparagine derivative with a side-chain protecting group, such as Trityl (Trt). The Trt group effectively prevents the dehydration of the side-chain amide to a nitrile during the activation step.[4][5]
-
Choice of Coupling Reagents: Avoid carbodiimide-based reagents like DCC when using unprotected asparagine, as they are known to promote dehydration. Instead, consider using reagents like BOP or introducing asparagine as a pentafluorophenyl (Pfp) ester.[3]
-
-
Preventing Racemization:
-
Control of Basicity: Minimize exposure to strong bases. During Fmoc deprotection, the use of milder base cocktails can help reduce racemization.
-
Coupling Additives: The use of additives like 6-Cl-HOBt during the amino acid coupling reaction can minimize racemization.
-
Thiol-Labile Protecting Groups: For sensitive sequences, consider using alternative Nα-protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), which can be removed under nearly neutral conditions, thus suppressing racemization.[6]
-
Issue 2: Hydrolysis of the Methyl Ester
Possible Cause: Exposure of this compound to moisture or non-neutral pH conditions can lead to the hydrolysis of the methyl ester, forming L-asparagine.
Solutions:
-
Storage: Strictly adhere to the recommended storage conditions (cool, dry, tightly sealed container).
Data Presentation
Table 1: Summary of Common Side Reactions and Prevention Strategies
| Side Reaction | Description | Key Prevention Strategies |
| Hydrolysis | Cleavage of the methyl ester to form L-asparagine. | Store in a dry environment; use anhydrous solvents; maintain a slightly acidic pH (4-5) in aqueous solutions. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide to form a six-membered ring. | Use 2-chlorotrityl chloride resin; employ mild Fmoc deprotection reagents (e.g., 2% DBU, 5% piperazine in NMP); couple the next amino acid immediately after deprotection. |
| Succinimide Formation/Deamidation | Intramolecular cyclization involving the side-chain amide, leading to isoaspartate formation and racemization. | Use of backbone-protecting groups (e.g., Hmb); careful selection of adjacent amino acid residues. |
| Dehydration | Loss of water from the side-chain amide to form a β-cyanoalanine residue. | Use a side-chain protecting group (e.g., Trityl); use non-carbodiimide coupling reagents (e.g., BOP, Pfp esters).[3] |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Avoid strong bases; use racemization-suppressing coupling additives (e.g., 6-Cl-HOBt); consider alternative Nα-protecting groups.[6] |
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection to Minimize Diketopiperazine Formation
This protocol is for the deprotection of the Fmoc group from a dipeptide on a solid support, designed to minimize the formation of diketopiperazine.
Materials:
-
Peptide-resin (Fmoc-AA2-AA1-Resin)
-
N-methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes.
-
Drain the NMP from the reaction vessel.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (5 x 1 min).
-
Proceed immediately to the coupling of the next amino acid.
Protocol 2: Coupling of Fmoc-Asn(Trt)-OH to Prevent Side-Chain Dehydration
This protocol describes the coupling of asparagine with a protected side chain to a growing peptide on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the drained peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for Methyl L-asparaginate Monohydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the coupling of Methyl L-asparaginate monohydrochloride. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound and offers actionable solutions.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-M-01 | Low to no product formation. | - Incomplete neutralization of the hydrochloride salt: The free amine required for the coupling reaction is not available. - Inefficient coupling reagent: The chosen reagent may not be potent enough for the specific substrate. - Suboptimal reaction temperature: The reaction may be too slow at low temperatures. | - Add a non-nucleophilic base: Use 1-2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the hydrochloride salt. - Switch to a more powerful coupling reagent: Consider using uronium/aminium salts like HATU or HBTU, which are known for their high efficiency.[1] - Increase the reaction temperature: Gradually increase the temperature (e.g., to 40°C) while monitoring for side reactions. |
| ASN-M-02 | Significant impurity with a mass loss of 18 Da from the expected product. | - Dehydration of the asparagine side-chain amide: This leads to the formation of a β-cyanoalanine derivative. This is a known side reaction for asparagine, especially with carbodiimide coupling reagents.[1][2] | - Choose an appropriate coupling reagent: Avoid carbodiimides like DCC and DIC if this side reaction is prevalent. Uronium or phosphonium-based reagents are generally less prone to causing this dehydration.[2] - Use a side-chain protecting group: Although Methyl L-asparaginate is unprotected, for critical syntheses, consider starting with a side-chain protected asparagine derivative like Fmoc-Asn(Trt)-OH and then perform the methyl esterification. |
| ASN-M-03 | Presence of multiple hard-to-separate peaks in the HPLC chromatogram. | - Racemization: Loss of stereochemical integrity at the α-carbon can lead to the formation of diastereomers. This can be promoted by strong bases or prolonged reaction times.[3][4] - Aspartimide formation: Intramolecular cyclization can occur, leading to byproducts.[3] | - Use a weaker base: If racemization is suspected, switch from DIPEA to a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] - Add a racemization suppressant: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in your coupling cocktail.[3] - Optimize reaction time and temperature: Use the minimum time and lowest effective temperature to achieve complete conversion. |
| ASN-M-04 | Reaction stalls before completion. | - Poor solubility of reactants or the growing peptide chain: As the product forms, it may precipitate out of solution. - Aggregation: Intermolecular hydrogen bonding can lead to aggregation, especially with longer peptide chains.[3] | - Change the solvent system: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), or use a solvent mixture. - Increase reaction temperature: This can help to break up aggregates and improve solubility.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step when using this compound in a coupling reaction?
A1: The first and most critical step is the neutralization of the hydrochloride salt to free the primary amine. This is achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Typically, 1 to 1.2 equivalents of the base are sufficient.
Q2: Which coupling reagents are recommended for Methyl L-asparaginate?
A2: For efficient coupling and to minimize side reactions, uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are highly recommended.[1] Phosphonium salts such as PyBOP are also a good choice. While carbodiimides (e.g., EDC, DIC) can be used, they are more likely to cause dehydration of the asparagine side chain to form a nitrile.[1][2]
Q3: How can I minimize the risk of racemization during the coupling reaction?
A3: To minimize racemization, you should:
-
Use a racemization suppressing additive like HOBt, HOAt, or OxymaPure.[3]
-
Opt for a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine.[4]
-
Maintain a low reaction temperature.
-
Avoid excessively long reaction times.
Q4: What is the best solvent for this coupling reaction?
A4: Polar aprotic solvents are generally the best choice. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used. DMF is often preferred for its excellent solvating properties, which can help prevent aggregation and solubility issues with larger peptides.
Q5: How can I monitor the progress of the coupling reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A ninhydrin test can also be used to check for the presence of the free amine of the Methyl L-asparaginate. A negative ninhydrin test indicates that the coupling is complete.
Data Presentation
The following tables summarize the effectiveness of various coupling reagents and additives. Please note that the data presented is based on studies with closely related asparagine derivatives in peptide synthesis, as specific comparative yield data for this compound is limited in the literature. The trends observed are expected to be similar.
Table 1: Comparison of Coupling Reagent Performance with Asparagine Derivatives
| Coupling Reagent | Additive | Typical Yield | Key Advantages | Potential Issues |
| HATU | None (contains HOAt) | High | Fast reaction rates, low racemization.[1] | Can react with the free amine if used in large excess. |
| HBTU | None (contains HOBt) | High | Good efficiency, widely used.[1] | Slightly lower reactivity than HATU. |
| PyBOP | None | High | Efficient, byproducts are generally not problematic. | Can be less effective for sterically hindered couplings. |
| EDC | HOBt or OxymaPure | Moderate to High | Water-soluble byproducts, easy workup. | Higher risk of asparagine side-chain dehydration.[1][2] |
| DIC | HOBt or OxymaPure | Moderate to High | Byproduct is soluble in many organic solvents. | Higher risk of asparagine side-chain dehydration.[1][2] |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity | Tendency for Racemization |
| Triethylamine (TEA) | Low | High | High |
| N,N-Diisopropylethylamine (DIPEA) | High | Moderate | Moderate |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low |
| 2,4,6-Collidine | High | Low | Very Low[4] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Activation: To this solution, add HATU (1.0 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Neutralization and Coupling: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add DIPEA (1.2 eq.) to neutralize the salt. Add this solution to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Neutralization: Add a non-nucleophilic base such as NMM (1.2 eq.) to the mixture and stir until all solids are dissolved.
-
Coupling: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the solution-phase coupling of this compound.
Caption: Troubleshooting decision tree for coupling this compound.
References
Common impurities found in Methyl L-asparaginate monohydrochloride and their removal.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in Methyl L-asparaginate monohydrochloride and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Based on the common synthetic route, the Fischer esterification of L-asparagine with methanol in the presence of an acid catalyst (e.g., HCl), the most probable impurities are:
-
L-asparagine: Unreacted starting material.
-
L-aspartic acid α,β-dimethyl ester hydrochloride: A common by-product of the esterification process.
-
L-aspartic acid α-methyl ester hydrochloride & L-aspartic acid β-methyl ester hydrochloride: Incomplete esterification products.
-
Residual Solvents: Such as methanol from the reaction or other solvents like diethyl ether or tetrahydrofuran used during workup and purification.[1]
Q2: How can I detect the presence of these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for detecting and quantifying impurities in amino acid derivatives.[2][3] A reversed-phase C18 column with UV detection is a common setup. The mobile phase composition can be optimized to achieve separation of the target compound from its potential impurities.
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is a highly effective and widely used technique for purifying solid organic compounds like this compound.[4] This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Q4: My purified product is an oil instead of a crystalline solid. What should I do?
A4: The formation of an oil instead of crystals during recrystallization can be due to several factors, including the presence of impurities that inhibit crystallization or residual solvent. Try redissolving the oil in a minimal amount of a suitable solvent and then slowly adding an anti-solvent to induce precipitation. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Q5: After recrystallization, my product is discolored. How can I remove the color?
A5: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the hot filtration step in the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The chosen solvent system is not optimal.- Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization upon cooling. | - Screen for a more suitable solvent system.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization.- Extend the cooling time or place the solution in an ice bath to maximize crystal formation. |
| Oily product instead of crystals | - Presence of residual solvent.- High concentration of impurities.- The product has a low melting point. | - Ensure the product is thoroughly dried under vacuum.- Perform a pre-purification step, such as a solvent wash, to remove major impurities before recrystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal. |
| Discolored product (e.g., yellow or brown) | - Presence of colored impurities from the synthesis.- Degradation of the product due to excessive heat. | - Perform a charcoal treatment during recrystallization.- Avoid prolonged heating during the dissolution step of recrystallization. |
| Incomplete removal of starting material (L-asparagine) | - Inefficient separation during recrystallization. | - L-asparagine has different solubility properties than its methyl ester hydrochloride. Recrystallization from a suitable solvent system, such as methanol/diethyl ether, should effectively separate the two. Ensure optimal solvent ratios and cooling procedures. |
Impurity Profile and Purification Efficiency
The following table summarizes the common impurities and the typical efficiency of their removal by a single recrystallization. Data is estimated based on typical purification outcomes for similar amino acid ester hydrochlorides.
| Impurity | Typical Level in Crude Product (%) | Typical Level After Recrystallization (%) | Removal Efficiency (%) |
| L-asparagine | 1 - 5 | < 0.5 | > 80 |
| L-aspartic acid α,β-dimethyl ester HCl | 2 - 10 | < 1 | > 90 |
| L-aspartic acid mono-methyl esters HCl | 1 - 3 | < 0.5 | > 75 |
| Residual Solvents | Variable | < 0.1 | > 95 |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and identify and quantify the peaks corresponding to the main product and impurities by comparing their retention times and peak areas with those of known standards.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent volumes and temperatures may need to be determined empirically.
-
Solvent Selection: A common and effective solvent system for amino acid ester hydrochlorides is a polar alcohol (e.g., methanol) as the solvent and a less polar ether (e.g., diethyl ether) as the anti-solvent.
-
Dissolution: In a fume hood, gently heat the crude this compound in a minimal amount of hot methanol until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and continue to heat for a few minutes.
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once cooled, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow and Logic Diagrams
Below are diagrams illustrating the logical workflow for impurity identification and removal, as well as the signaling pathway of the purification process.
Caption: Workflow for Impurity Identification and Removal.
Caption: Signaling Pathway of the Recrystallization Process.
References
Degradation pathways of asparagine derivatives in peptide synthesis.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing asparagine (Asn) and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the synthesis of high-purity asparagine-containing peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing asparagine, presented in a question-and-answer format.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-01 | Low overall yield and purity of the final peptide. | Use of unprotected Fmoc-Asn-OH can lead to side reactions and poor solubility.[1] | Utilize Fmoc-Asn(Trt)-OH for all asparagine incorporations to enhance solubility and prevent side-chain reactions.[1][2] |
| ASN-02 | Presence of a significant impurity with a mass loss of 18 Da from the expected peptide mass. | Dehydration of the asparagine side-chain amide to a nitrile. This is common when using carbodiimide-based coupling reagents (e.g., DCC, DIC) with unprotected asparagine.[1][3] | 1. Use Fmoc-Asn(Trt)-OH as the building block. The bulky trityl group shields the side-chain amide from dehydration.[2] 2. If using unprotected Fmoc-Asn-OH is necessary, consider a non-carbodiimide coupling reagent like HATU or HBTU, or use an Fmoc-Asn-OPfp active ester.[4] |
| ASN-03 | Multiple hard-to-separate peaks in the HPLC chromatogram of the crude peptide, with the same mass as the target peptide. | Aspartimide formation, followed by hydrolysis to a mixture of α- and β-aspartyl peptides (isoaspartyl peptides). This is particularly prevalent in sequences with Asn followed by a small amino acid like Gly, Ser, or Ala.[5] | 1. Use a side-chain protecting group on the asparagine, such as Trityl (Trt). 2. For highly susceptible sequences (e.g., Asn-Gly), consider using a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[5] 3. Add a weak acid, like 0.1 M HOBt, to the piperidine deprotection solution to buffer the basicity. |
| ASN-04 | Slow or incomplete coupling of asparagine. | The side-chain amide of unprotected asparagine can interfere with the coupling reaction. Fmoc-Asn(Trt)-OH can also exhibit steric hindrance.[2] | 1. For unprotected asparagine, increase the coupling time and/or temperature. 2. For Fmoc-Asn(Trt)-OH, use a more potent coupling reagent like HATU or HCTU. 3. Perform a double coupling to ensure complete incorporation. |
| ASN-05 | Alkylation of tryptophan residues during final cleavage. | The cleavage of some asparagine side-chain protecting groups, such as Mbh and Tmob, can generate reactive carbocations that modify tryptophan.[4] | 1. Use a scavenger cocktail during TFA cleavage that includes water and triisopropylsilane (TIS). 2. Consider using the Trityl (Trt) protecting group for asparagine, which is less prone to this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for asparagine derivatives in peptide synthesis?
A1: The two primary degradation pathways for asparagine derivatives during solid-phase peptide synthesis (SPPS) are:
-
Aspartimide Formation: This is the most common side reaction. The backbone amide nitrogen following the asparagine residue attacks the side-chain amide carbonyl, forming a five-membered succinimide ring known as an aspartimide.[5] This reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The aspartimide intermediate can then be hydrolyzed by water to yield a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, often with racemization of the α-carbon.[5]
-
Nitrile Formation (Dehydration): The side-chain amide of asparagine can be dehydrated to a nitrile (β-cyanoalanine) during the activation step of the coupling reaction.[3] This is particularly problematic when using carbodiimide-based coupling reagents such as DCC or DIC with unprotected asparagine.[1][3] This results in a mass loss of 18 Da in the final peptide.
Q2: How can I prevent the dehydration of the asparagine side chain?
A2: The most effective method to prevent side-chain dehydration is to use a protecting group on the amide nitrogen.[1] For Fmoc-SPPS, Fmoc-Asn(Trt)-OH is the most commonly used and highly recommended derivative.[1][2] The bulky trityl (Trt) group sterically hinders the side-chain amide, preventing its reaction with coupling agents.[2] Alternatively, using non-carbodiimide coupling reagents like BOP or PyBOP can also minimize this side reaction when using unprotected asparagine.[4]
Q3: What are the consequences of aspartimide formation?
A3: Aspartimide formation is a significant issue because the succinimide ring is susceptible to nucleophilic attack. Hydrolysis by residual water leads to a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, typically in a ratio of about 1:3. The piperidine used for Fmoc deprotection can also open the ring, leading to the formation of piperidide adducts. These byproducts are often difficult to separate from the target peptide due to their similar masses and chromatographic properties, leading to reduced purity and yield.
Q4: Are certain peptide sequences more susceptible to aspartimide formation?
A4: Yes, sequences where asparagine is followed by a small and flexible amino acid are most prone to aspartimide formation. The Asn-Gly motif is notoriously problematic and exhibits the highest rates of this side reaction.[5] Other susceptible sequences include Asn-Ser and Asn-Ala.
Q5: Which side-chain protecting group is best for asparagine?
A5: The Trityl (Trt) group is the most widely used and generally recommended protecting group for the asparagine side chain in Fmoc-SPPS.[2] It effectively prevents both nitrile formation and aspartimide formation. Furthermore, it improves the solubility of the Fmoc-Asn-OH derivative.[1] While other protecting groups like Mmt (Monomethoxytrityl), Mbh (4,4'-dimethoxybenzhydryl), and Tmob (2,4,6-trimethoxybenzyl) exist, Trt offers a good balance of stability, protection efficiency, and ease of cleavage.[6]
Data Presentation
Table 1: Comparison of Common Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| None (Fmoc-Asn-OH) | Cost-effective. | Prone to nitrile formation with carbodiimides.[1][3] Susceptible to aspartimide formation.[5] Poor solubility in DMF.[1] | - |
| Trityl (Trt) | Widely used, effectively prevents nitrile formation.[2] Good suppression of aspartimide formation. Improved solubility.[1] | Steric hindrance can slow coupling. Cleavage can be slow if Asn(Trt) is at the N-terminus.[2] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[2] |
| 4,4'-Dimethoxybenzhydryl (Mbh) | Good protection against side reactions. | Can generate reactive carbocations upon cleavage, leading to tryptophan alkylation.[4] Slower cleavage than Tmob.[6] | TFA-based cleavage, may require extended times or stronger acidic conditions. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Rapidly cleaved with TFA.[6] Good protection and solubility. | Can generate reactive carbocations upon cleavage, leading to tryptophan alkylation.[4] | 95% TFA, half-life of cleavage is less than 1 minute.[6] |
Table 2: Influence of Coupling Reagents on Nitrile Formation (Unprotected Asn)
| Coupling Reagent | Relative Propensity for Nitrile Formation | Comments |
| DCC/HOBt | High | Carbodiimide activation is a primary cause of nitrile formation.[3][4] |
| DIC/HOBt | High | Similar to DCC, promotes dehydration of the side-chain amide.[3] |
| HBTU/DIPEA | Low to Moderate | Generally less prone to causing dehydration compared to carbodiimides. |
| HATU/DIPEA | Low | Considered a safer option for coupling unprotected asparagine. |
| BOP/DIPEA | Low | Shown to couple Fmoc-Asn-OH without significant side reactions.[4] |
| Fmoc-Asn-OPfp | Very Low | The use of a pre-activated ester avoids the in-situ activation step that can lead to dehydration.[4] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an Asparagine-Containing Peptide using Fmoc-Asn(Trt)-OH
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (for Fmoc-Asn(Trt)-OH):
-
In a separate tube, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: HPLC Analysis of Crude Peptide for Asparagine Degradation Products
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Aspartimide-related impurities (α- and β-aspartyl peptides) will typically elute close to the main product peak and will have the same mass.
-
Nitrile-containing impurities will have a mass loss of 18 Da and will likely have a different retention time.
Protocol 3: LC-MS/MS Analysis for Identification of Degradation Products
1. Sample Preparation:
-
Prepare the crude peptide sample as for HPLC analysis.
2. LC-MS/MS Conditions:
-
Use similar LC conditions as in Protocol 2, but with a flow rate suitable for the mass spectrometer interface (e.g., using a flow splitter or a narrower bore column).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS fragmentation (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Data-dependent acquisition (DDA), where the most intense precursor ions in a full scan are selected for fragmentation.
3. Data Analysis:
-
Extract the ion chromatograms for the expected mass of the target peptide and potential degradation products (+1 Da for deamidation, -18 Da for nitrile formation).
-
Analyze the MS/MS spectra of the precursor ions of interest to confirm the peptide sequence and locate the site of modification. Fragmentation patterns will differ between α- and β-aspartyl peptides.
Protocol 4: Amino Acid Analysis for Quantifying Asparagine
1. Peptide Hydrolysis:
-
Accurately weigh a sample of the purified peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. Note that this will convert both asparagine and aspartic acid to aspartic acid.
2. Derivatization:
-
Neutralize the hydrolysate.
-
Derivatize the amino acids with a suitable reagent (e.g., phenyl isothiocyanate for pre-column derivatization).
3. HPLC Separation and Quantification:
-
Separate the derivatized amino acids on a reversed-phase HPLC column.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a standard mixture of amino acids.
-
The amount of aspartic acid will represent the sum of asparagine and aspartic acid in the original peptide. To differentiate, enzymatic hydrolysis is required.[7][8]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Major degradation pathways of asparagine in peptide synthesis.
Caption: Logical workflow for troubleshooting asparagine-related impurities.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scite.ai [scite.ai]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 8. Determination of asparagine, glutamine and pyrrolidonecarboxylic acid in total enzymic hydrolysates of peptides and glycopeptides by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of Methyl L-asparaginate monohydrochloride during reactions.
Welcome to the technical support center for Methyl L-asparaginate Monohydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, such as the L-enantiomer of Methyl L-asparaginate, converts into a mixture of both L- and D-enantiomers. In pharmaceutical and biological applications, the stereochemistry of a molecule is crucial as different enantiomers can have vastly different biological activities and toxicities. For drug development, maintaining the enantiomeric purity of this compound is essential to ensure the safety and efficacy of the final product.
Q2: What is the primary mechanism of racemization for asparagine derivatives like Methyl L-asparaginate?
A2: The primary mechanism for racemization in asparagine derivatives involves the formation of a succinimide intermediate.[1][2] Under basic or sometimes neutral or acidic conditions, the backbone nitrogen can attack the side-chain carbonyl group, forming a five-membered succinimide ring. The alpha-proton of this intermediate is acidic and can be readily removed by a base, leading to a planar, achiral enolate. Reprotonation of this enolate can occur from either side, resulting in a mixture of L- and D-succinimide, which upon hydrolysis yields a mixture of L- and D-aspartyl and isoaspartyl residues.[1]
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Several factors can significantly increase the risk of racemization:
-
pH: Basic conditions (high pH) strongly promote racemization. The rate of racemization generally increases with increasing pH.[3]
-
Temperature: Elevated temperatures accelerate the rate of racemization.[4]
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases are more likely to cause racemization.
-
Solvent: Polar solvents can promote racemization.
-
Activation Method: In peptide synthesis, the method used to activate the carboxylic acid for coupling can influence the extent of racemization.
Q4: How can I minimize racemization during a coupling reaction with this compound?
A4: To minimize racemization, consider the following strategies:
-
Control pH: Maintain the reaction pH as close to neutral as possible, avoiding strongly basic conditions.
-
Low Temperature: Perform reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.
-
Choice of Base: Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine.
-
Coupling Reagents and Additives: Utilize coupling reagents known to suppress racemization, such as HATU, HBTU, or PyBOP.[5] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling agents (e.g., DCC, DIC) is highly recommended.[6]
-
Protecting Groups: For peptide synthesis, using a side-chain protecting group on the asparagine residue can help prevent succinimide formation.[7]
Q5: How can I determine if my sample of Methyl L-asparaginate has undergone racemization?
A5: The extent of racemization can be quantified by determining the enantiomeric excess (ee) or the D/L ratio of the amino acid derivative. A common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[8] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their individual quantification. Other methods include gas chromatography (GC) after derivatization with a chiral reagent, and capillary electrophoresis (CE).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High degree of racemization detected in the final product. | Reaction temperature is too high. | Lower the reaction temperature. For many coupling reactions, performing them at 0°C can significantly reduce racemization. |
| A strong, non-hindered base was used. | Switch to a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. | |
| Inappropriate coupling reagent or lack of additive. | Use a coupling reagent known to suppress racemization (e.g., HATU, HBTU). If using a carbodiimide (DCC, DIC), always include an additive like HOBt or HOAt.[6] | |
| The reaction was run for an extended period under basic conditions. | Minimize the reaction time. Monitor the reaction closely and quench it as soon as it is complete. | |
| Low yield of the desired product. | Incomplete reaction due to mild conditions used to prevent racemization. | Consider a more potent coupling reagent that is still known for low racemization (e.g., HATU). A slight, controlled increase in temperature might be necessary, but should be carefully monitored for its effect on enantiomeric purity. |
| Formation of side products. | Succinimide formation leading to isoaspartate and other byproducts. | In addition to the measures to prevent racemization, consider using a side-chain protecting group on the asparagine if compatible with your overall synthetic strategy.[7] |
| Difficulty in purifying the product from its D-enantiomer. | The physical properties of the enantiomers are identical, making separation by standard chromatography impossible. | Utilize preparative chiral HPLC to separate the enantiomers. This is often the most effective method for obtaining an enantiomerically pure product after racemization has occurred. |
Quantitative Data on Racemization
The following tables summarize data on the racemization of asparagine and related compounds under various conditions. While specific data for this compound is limited, these tables provide valuable insights into the factors influencing its stability.
Table 1: Racemization Half-Lives of Aspartame at 100°C [9]
| pH | Compound | Racemization Half-Life (hours) |
| 6.8 | Aspartic Acid Moiety | 13 |
| 6.8 | Phenylalanine Moiety | 23 |
| 4.0 | Aspartic Acid Moiety | 47 |
| 4.0 | Phenylalanine Moiety | 1200 |
Table 2: Extent of Aspartate Racemization in a Model Peptide (VYPNGA) at 37°C, pH 7.4 [2]
| Incubation Time (days) | % D-Aspartate |
| 0 | ~0 |
| 5 | ~2.5 |
| 10 | ~4.5 |
| 15 | ~6.0 |
| 20 | ~7.5 |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling to this compound with Minimized Racemization
This protocol describes a general method for coupling an N-protected amino acid to the free amine of this compound using HATU as the coupling reagent.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0°C using an ice bath. Add DIEA (2.0 equivalents) dropwise to the solution while stirring. Allow the mixture to pre-activate for 2-5 minutes.
-
Addition of Amino Acid Ester: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Coupling Reaction: Slowly add the solution of Methyl L-asparaginate to the pre-activated N-protected amino acid solution at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for determining the D/L ratio of Methyl L-asparaginate using a chiral stationary phase.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, or a similar column known for amino acid enantiomer separation)
-
Mobile phase (e.g., a mixture of methanol, water, and a small amount of acid like formic acid or acetate buffer, to be optimized for the specific column)
-
Sample of Methyl L-asparaginate to be analyzed
-
Reference standards for both L- and D-Methyl asparaginate (if available)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the Methyl L-asparaginate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Chromatographic Separation: Run the chromatogram according to the optimized method (flow rate, mobile phase composition, and temperature). The L- and D-enantiomers will be separated and elute at different retention times.
-
Detection: Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of the reference standards (if available) or by comparing with a sample known to be enantiomerically pure.
-
Integrate the peak areas for both the L- and D-enantiomers.
-
Calculate the percentage of each enantiomer: % L = (Area of L-peak / (Area of L-peak + Area of D-peak)) * 100 % D = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100
-
The enantiomeric excess (ee) can be calculated as: ee (%) = |%L - %D|
-
Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Methyl L-asparaginate monohydrochloride for reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Methyl L-asparaginate monohydrochloride for reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is the methyl ester hydrochloride salt of the amino acid L-asparagine. It is a common intermediate in the synthesis of peptides and other pharmaceutical compounds.[1][2] Achieving adequate solubility is crucial for ensuring efficient and complete reactions, as most chemical transformations occur in the solution phase. Poor solubility can lead to low yields, incomplete reactions, and difficulties in purification.
Q2: What are the general solubility characteristics of this compound?
As a hydrochloride salt, this compound generally exhibits enhanced solubility in aqueous and polar solvents compared to its free base form.[1][2] It is expected to be soluble in water, methanol, and other polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is generally lower in non-polar organic solvents.
Q3: Are there any safety precautions I should take when handling this compound and its solutions?
Yes, always consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
Potential Cause 1: Saturation
You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of the compound in that specific solvent at the current temperature.
-
Solution:
-
Try reducing the concentration of the solute.
-
Increase the volume of the solvent.
-
Refer to the solubility data table below for guidance. While specific data for this compound is limited, data for a structurally similar compound, L-Aspartic acid β-methyl ester hydrochloride, is provided for reference.
-
Potential Cause 2: Temperature
The dissolution of solids in liquids is often an endothermic process, meaning solubility increases with temperature.
-
Solution:
-
Gently warm the mixture while stirring. Use a water bath for controlled heating.
-
Be cautious not to overheat, as this could lead to degradation of the compound.
-
Potential Cause 3: Inappropriate Solvent
The polarity of the solvent may not be suitable for dissolving the polar hydrochloride salt.
-
Solution:
-
Switch to a more polar solvent. For example, if you are having trouble in ethanol, try methanol or water.
-
Consider using a co-solvent system. Adding a small amount of a highly polar solvent like DMSO or DMF to another solvent can significantly enhance solubility.
-
Issue: The compound dissolves initially but then precipitates out of solution.
Potential Cause 1: Temperature Change
If the solution was heated to facilitate dissolution, the compound may precipitate as it cools to room temperature, indicating that you have created a supersaturated solution.
-
Solution:
-
Maintain the reaction at the elevated temperature at which the compound is soluble.
-
If the reaction must be performed at a lower temperature, a different solvent system with higher solubility at that temperature is required.
-
Potential Cause 2: Change in pH
The solubility of amino acid derivatives can be pH-dependent. A change in the pH of the reaction mixture could cause the compound to precipitate.
-
Solution:
-
Ensure the pH of the reaction mixture is maintained within a range where the compound is soluble.
-
Use a buffered solution if the reaction conditions are sensitive to pH changes.
-
Potential Cause 3: Reaction with Other Components
A component in your reaction mixture may be reacting with the this compound to form a less soluble product.
-
Solution:
-
Analyze the precipitate to determine its identity.
-
Consider a different synthetic route or protecting group strategy to avoid the formation of insoluble byproducts.
-
Data Presentation
Quantitative solubility data for this compound is not widely available in the literature. However, the following table provides solubility information for the closely related compound, L-Aspartic acid β-methyl ester hydrochloride , which can serve as a useful reference.
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | Ultrasonic assistance may be needed. |
| Water | Soluble (qualitative) | The hydrochloride salt form enhances aqueous solubility. |
| Methanol | Soluble (qualitative) | Commonly used in the synthesis of amino acid esters. |
| Ethanol | Sparingly Soluble (qualitative) | Lower solubility compared to methanol. |
| Dichloromethane (DCM) | Insoluble (qualitative) | The ionic salt is generally not soluble in non-polar solvents. |
| Diethyl Ether | Insoluble (qualitative) | Not a suitable solvent. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
This protocol outlines a general method for dissolving the compound for a typical chemical reaction.
-
Solvent Selection: Choose a suitable polar solvent based on the reaction requirements and available solubility data. Water, methanol, DMSO, or DMF are common starting points.
-
Preparation:
-
Weigh the required amount of this compound in a clean, dry reaction vessel.
-
Add the chosen solvent to the vessel.
-
-
Dissolution:
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If the compound does not dissolve completely, gently heat the mixture using a water bath while continuing to stir. Increase the temperature in increments of 5-10°C.
-
If heating is not sufficient or desired, consider adding a co-solvent. Add a small volume of a stronger polar solvent (e.g., DMSO) dropwise until the solid dissolves.
-
-
Reaction Setup: Once a clear solution is obtained, proceed with the addition of other reagents as required by your specific reaction protocol.
Protocol 2: Dissolution for Peptide Synthesis
In solid-phase peptide synthesis (SPPS), dissolving the amino acid derivative is a critical step.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for Fmoc-based SPPS.
-
Activation: The protected amino acid, such as Fmoc-Asn(Trt)-OH, is typically dissolved in DMF along with an activating agent (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Procedure:
-
In a separate vessel, dissolve the protected asparagine derivative and activating reagents in DMF.
-
Add the base to the solution and mix for 1-2 minutes to activate the carboxylic acid.
-
Add this activated solution to the resin on which the peptide is being synthesized.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Large-Scale Synthesis of Methyl L-asparaginate Monohydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of Methyl L-asparaginate monohydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions, as water can hydrolyze the ester. - Increase reaction time or temperature, monitoring for side reactions. - Use a sufficient excess of the esterifying agent (e.g., thionyl chloride or TMSCl). |
| Product loss during workup/purification. | - Optimize crystallization conditions (solvent, temperature) to maximize recovery. - Ensure complete precipitation of the hydrochloride salt. | |
| Side reactions consuming starting material. | - Maintain appropriate reaction temperature to minimize side reactions like racemization or succinimide formation. | |
| Product Impurity | Presence of unreacted L-asparagine. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Adjust the stoichiometry of reagents. |
| Formation of L-aspartic acid methyl ester. | - This can occur if the side-chain amide of asparagine is hydrolyzed. Avoid harsh acidic or basic conditions and prolonged high temperatures. | |
| Formation of diester (in the case of aspartic acid contamination). | - Use purified L-asparagine as the starting material. | |
| Racemization (presence of D-isomer). | - Avoid high temperatures and strongly basic or acidic conditions which can promote racemization.[1] | |
| Poor Solubility of Starting Material | L-asparagine not fully dissolved in the reaction medium. | - Use a suitable solvent system. For esterification with methanol, suspending the amino acid is common. Ensure vigorous stirring to promote reaction. |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | - After reaction completion, concentrate the reaction mixture by rotary evaporation.[2] - Add a non-polar solvent like diethyl ether or THF to precipitate the hydrochloride salt.[3] |
| Oily product instead of solid crystals. | - Ensure all water has been removed. - Try different crystallization solvents or solvent mixtures. - Scratch the inside of the flask to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common methods involve the esterification of L-asparagine using an acidic catalyst in methanol. Two widely used reagents are:
-
Thionyl chloride (SOCl₂) in methanol: This is a classical and effective method. Thionyl chloride reacts with methanol to form methylchlorosulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Trimethylchlorosilane (TMSCl) in methanol: This is a milder and convenient alternative.[2][4] TMSCl reacts with methanol to generate HCl, which catalyzes the esterification. This method offers good to excellent yields under mild, room temperature conditions.[2][4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][3] A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system. The disappearance of the starting L-asparagine spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the critical parameters to control during the reaction?
A3: Key parameters to control include:
-
Temperature: While some methods proceed at room temperature[2], others may require cooling, especially during the addition of reactive reagents like thionyl chloride to methanol.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product and the esterifying agent. Therefore, using anhydrous solvents and reagents is crucial.
-
Stoichiometry of Reagents: The molar ratio of the amino acid to the esterifying agent and methanol is important for driving the reaction to completion.
Q4: What are the potential side reactions, and how can they be minimized?
A4: Potential side reactions include:
-
Hydrolysis of the side-chain amide: This can lead to the formation of L-aspartic acid β-methyl ester. To minimize this, avoid prolonged exposure to harsh acidic or basic conditions.
-
Racemization: High temperatures or extreme pH can lead to the formation of the D-enantiomer. It is advisable to work under mild conditions.[1]
-
Succinimide formation: The amino group can attack the activated carboxyl group, leading to a succinimide intermediate, which can then hydrolyze to form both α- and β-esters. This is more of a concern with aspartic acid but can be relevant if hydrolysis of the asparagine side chain occurs.
Q5: What is the best way to purify the final product on a large scale?
A5: Purification is typically achieved by crystallization. After the reaction is complete, the reaction mixture is often concentrated, and the product is precipitated by adding a less polar solvent such as diethyl ether or tetrahydrofuran (THF).[3] The resulting solid is then filtered, washed with a cold solvent to remove soluble impurities, and dried.
Quantitative Data Summary
The following table summarizes yields for the synthesis of related amino acid methyl esters, which can serve as a benchmark for the synthesis of this compound.
| Amino Acid | Esterifying Agent | Solvent | Yield (%) | Reference |
| L-Aspartic Acid | Thionyl Chloride | Methanol | 92% (as β-methyl ester HCl) | [5] |
| L-Aspartic Acid | TMSCl | Methanol | 95% (as dimethyl ester HCl) | [4] |
| D-Aspartic Acid | TMSCl | Methanol | 95-98% (as dimethyl ester HCl) | [3] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol is adapted from the synthesis of L-Aspartic Acid β-methyl ester hydrochloride.[5]
-
Reaction Setup: Cool 27 ml of anhydrous methanol to -10°C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Reagent Addition: Slowly add 3.86 ml of thionyl chloride to the cooled methanol.
-
Addition of Amino Acid: Add 5g of L-asparagine to the solution.
-
Reaction: Allow the mixture to slowly warm to room temperature. A clear solution should be obtained. Let the reaction proceed for approximately 25 minutes at room temperature.
-
Product Precipitation: Add 75 ml of absolute diethyl ether to the reaction mixture.
-
Isolation: Cool the mixture and shake to induce crystallization. The hydrochloride salt of Methyl L-asparaginate should crystallize as colorless needles.
-
Purification: Filter the crystals immediately and wash them carefully with absolute diethyl ether.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This general procedure is adapted from a facile method for synthesizing amino acid methyl ester hydrochlorides.[2]
-
Reaction Setup: Place 0.1 mol of L-asparagine in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add 0.2 mol of freshly distilled trimethylchlorosilane while stirring.
-
Solvent Addition: Add 100 mL of methanol to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction completion using TLC.
-
Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using the thionyl chloride method.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP0127411A2 - Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride - Google Patents [patents.google.com]
- 3. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
Identifying and minimizing byproducts in reactions with Methyl L-asparaginate monohydrochloride.
Welcome to the technical support center for identifying and minimizing byproducts in reactions involving Methyl L-asparaginate monohydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly in the context of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions in a question-and-answer format.
Question 1: My mass spectrometry analysis shows a significant impurity with a mass of -18 Da relative to the expected product. What is this byproduct and how can I prevent it?
Answer: An impurity with a mass loss of 18 Da is characteristic of aspartimide formation . This is a common and problematic side reaction in Fmoc-based solid-phase peptide synthesis[1][2]. The backbone amide nitrogen of the amino acid following the asparagine residue attacks the side-chain carbonyl, forming a five-membered succinimide ring and eliminating water. This side reaction is particularly prevalent in sequences with Asp-Gly, Asp-Asn, or Asp-Ser motifs[3][4].
Recommended Solutions:
-
Modify Fmoc-Deprotection Conditions: The use of a strong base like piperidine for Fmoc deprotection is a primary cause of aspartimide formation[4]. Consider replacing 20% piperidine in DMF with a weaker base, such as 50% morpholine in DMF, which has been shown to significantly reduce this side reaction[5]. Alternatively, adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or 5% formic acid to your piperidine deprotection solution can suppress aspartimide formation[6].
-
Employ Sterically Hindered Protecting Groups: If you are synthesizing a peptide, using a standard Fmoc-Asn-OH can be problematic. The use of a side-chain protecting group on the asparagine, such as the trityl (Trt) group (i.e., Fmoc-Asn(Trt)-OH), is highly recommended. The bulky trityl group shields the side-chain amide, preventing both aspartimide formation and dehydration[6].
-
Utilize Backbone Protection: For particularly difficult sequences like Asp-Gly, consider using a dipeptide with backbone protection, such as one incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine nitrogen. This effectively prevents the nucleophilic attack that initiates aspartimide formation[1][4].
Question 2: My HPLC chromatogram shows multiple, poorly resolved peaks around the main product peak, some of which have the same mass. What are these impurities?
Answer: This is also a consequence of aspartimide formation . The aspartimide intermediate is unstable and can be hydrolyzed back to the desired α-aspartyl peptide, or to a β-aspartyl peptide. Both of these can also be epimerized, leading to a mixture of up to nine different byproducts[2]. The β-aspartyl and epimerized α-aspartyl peptides are particularly difficult to separate from the target peptide by reverse-phase HPLC because they often have very similar retention times and the same mass[1][2].
Recommended Solutions:
-
Prevention over Purification: The most effective strategy is to prevent aspartimide formation in the first place using the methods described in the previous question.
-
HPLC Method Optimization: If these byproducts are already present, you may be able to improve their separation by modifying your HPLC method.[3]
-
Use a shallower gradient: This can increase the resolution between closely eluting peaks.
-
Optimize mobile phase pH: Maintaining a low pH (e.g., 2-3) with trifluoroacetic acid (TFA) can help.[7]
-
Consider a different stationary phase: A column with a different chemistry might offer better selectivity for these isomers.
-
Question 3: My mass spectrometry analysis shows an impurity with a mass of -17 Da from the expected peptide mass. What is this byproduct?
Answer: A mass loss of 17 Da (corresponding to the loss of NH₃) from an asparagine residue suggests the dehydration of the side-chain amide to form a nitrile (β-cyano-alanine). This side reaction can occur during the carboxyl activation of unprotected Fmoc-Asn-OH, especially when using carbodiimide-based coupling reagents like DCC or DIC[6][8].
Recommended Solutions:
-
Use a Protected Asparagine Derivative: The most effective way to prevent this is to use a side-chain protected asparagine, such as Fmoc-Asn(Trt)-OH. The trityl group shields the amide from dehydration[6].
-
Change the Coupling Reagent: If using unprotected Fmoc-Asn-OH is necessary, avoid carbodiimide-based reagents. Instead, use a non-carbodiimide coupling reagent like HATU or HBTU, or use a pre-activated Fmoc-Asn-OPfp active ester[6].
Frequently Asked Questions (FAQs)
Q1: What is this compound used for?
A1: this compound is a derivative of the amino acid L-asparagine. It is primarily used as a building block in chemical synthesis, most notably in solid-phase peptide synthesis (SPPS) for the creation of synthetic peptides for research, therapeutic, and diagnostic applications.
Q2: Can aspartimide formation be completely eliminated?
A2: While it is very difficult to eliminate it completely in all cases, especially for susceptible sequences, its formation can be drastically reduced to negligible levels. The use of novel protecting groups that mask the carboxylic acid with a stable C-C bond, such as cyanosulfurylide (CSY), has been shown to completely suppress aspartimide formation[4][9]. Backbone protection is also a highly effective method to eliminate this side reaction[1].
Q3: Does the choice of coupling reagent affect aspartimide formation?
A3: While the primary cause of aspartimide formation is the base-catalyzed reaction during Fmoc deprotection, the choice of coupling reagent can have an indirect effect. However, optimizing deprotection conditions and choosing the appropriate side-chain protecting group for asparagine are more direct and effective strategies.
Q4: How can I confirm the presence of aspartimide-related byproducts?
A4: A combination of analytical techniques is typically used. High-resolution mass spectrometry can identify the -18 Da aspartimide intermediate. HPLC-MS/MS can be used to analyze the peptide fragments and identify the location of the modification. The separation and identification of the isomeric α- and β-peptides can be challenging and may require specialized HPLC conditions or chiral columns[3][7].
Q5: How can I detect the β-cyano-alanine byproduct?
A5: The β-cyano-alanine byproduct can be identified by mass spectrometry due to its characteristic mass loss of 17 Da. For quantitative analysis, HPLC methods have been developed for the detection of β-cyano-L-alanine, often involving a pre-column derivatization step followed by reverse-phase HPLC[8][10][11].
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Model Peptide | Treatment | % Desired Peptide | % Aspartimide |
| OtBu | VKDGYI | 20% Piperidine/DMF | Low | High |
| OMpe | VKDGYI | 20% Piperidine/DMF | Moderate | Reduced |
| OBno | VKDGYI | 20% Piperidine/DMF | High | Significantly Reduced[2] |
| Data is sourced from comparative studies on the highly prone VKDGYI model peptide.[2] |
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Cocktail | Model Sequence | Effect on Aspartimide Formation |
| 20% Piperidine in DMF | Asp-Gly | High level of formation[6] |
| 20% Piperidine, 0.1 M HOBt in DMF | Asp-Gly | Significantly reduced[6] |
| 5% Piperazine, 0.1 M HOBt in DMF | Asp-Gly | Reduced[6] |
| 20% Piperidine, 5% Formic Acid in DMF | PTH Peptide | Reduced by 90%[6] |
| ~50% Morpholine in DMF | ToxinII model peptide | Minimal formation (1.2% at RT)[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard coupling cycle for incorporating a side-chain protected asparagine residue into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recouple.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times). The resin is now ready for the next coupling cycle.
Protocol 2: Minimizing Aspartimide Formation with a Modified Deprotection Solution
This protocol modifies the standard deprotection step to suppress aspartimide formation.
-
Prepare Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Following the resin swelling and washing steps from Protocol 1, drain the DMF and add the modified deprotection solution to the resin. Agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) before proceeding to the coupling step as described in Protocol 1.
Protocol 3: General HPLC Analysis of Crude Peptide
This protocol provides a general guideline for analyzing the crude peptide to identify the target product and potential byproducts.
-
Peptide Cleavage and Precipitation: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum[2][3].
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30-60 minutes. This should be optimized for your specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and/or Mass Spectrometry (MS).
-
-
Data Analysis: Analyze the chromatogram to identify the main product peak and any impurity peaks. Use the mass spectrometry data to identify the mass of each peak and compare them to the expected masses of the target peptide and potential byproducts (e.g., -18 Da for aspartimide, -17 Da for nitrile).
Visualizations
Caption: Base-catalyzed aspartimide formation pathway.
Caption: Logical workflow for troubleshooting byproducts.
Caption: Experimental workflow for minimizing byproducts.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of β -Cyano-L-alanine, γ -Glutamyl- β -cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability issues of Methyl L-asparaginate monohydrochloride in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl L-asparaginate monohydrochloride in solution. The following information addresses common troubleshooting scenarios and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound in aqueous solutions are the deamidation of the side-chain amide group and the hydrolysis of the methyl ester.
-
Deamidation: This involves the conversion of the asparagine side chain into an aspartic acid or isoaspartic acid residue. Under neutral to basic conditions, this typically proceeds through a cyclic succinimide intermediate. Under acidic conditions (pH < 5), direct hydrolysis of the amide can occur.[1][2]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to form L-asparagine. This reaction is catalyzed by both acid and base.
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily affected by the following factors:
-
pH: The rate of both deamidation and ester hydrolysis is highly dependent on the pH of the solution. Generally, asparagine derivatives are more stable at a slightly acidic pH.
-
Temperature: Higher temperatures significantly accelerate the rates of both degradation pathways.[3] For long-term storage, solutions should be kept at low temperatures (e.g., 2-8 °C or frozen).
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact stability. For instance, the solubility and potentially the stability of amino acid derivatives differ in various alcohol-water mixtures.[4]
-
Presence of Catalysts: The presence of certain buffer salts or metal ions can catalyze degradation reactions.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a relatively stable stock solution, consider the following:
-
Solvent Selection: Use a high-purity, appropriate solvent. Water is a common solvent, but for enhanced stability, consider preparing the stock solution in a non-aqueous solvent like DMSO or ethanol if your experimental design allows, and making aqueous dilutions immediately before use.
-
pH Control: If using an aqueous buffer, a slightly acidic pH (e.g., pH 4-6) is generally recommended to minimize both deamidation and ester hydrolysis.
-
Temperature: Prepare solutions at a low temperature (e.g., on ice) to minimize degradation during preparation.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any visual indicators of this compound degradation?
A4: Visual inspection alone is not a reliable method for determining the stability of this compound. While significant degradation could potentially lead to changes in the solution's clarity or color over time, the primary degradation products are soluble and colorless. The most reliable way to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment from a frozen stock. Assess the stability of the compound under your specific experimental conditions using a stability-indicating HPLC method. |
| Precipitation in the solution | Poor solubility or degradation leading to less soluble products. | Ensure the concentration is below the solubility limit in the chosen solvent. Consider using a different solvent or co-solvent system. Filter the solution through a 0.22 µm filter before use. |
| Loss of biological activity | Degradation of the parent compound to inactive forms (e.g., L-asparagine or aspartic acid derivatives). | Confirm the identity and purity of the compound before use. Prepare and handle solutions under conditions that minimize degradation (low temperature, optimal pH). |
| Unexpected peaks in chromatogram | Presence of degradation products. | Perform forced degradation studies to identify potential degradation peaks. Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. |
Data Presentation
Table 1: Illustrative Half-life (t½) of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Estimated Half-life (hours) |
| 3.0 | Citrate Buffer | > 48 |
| 5.0 | Acetate Buffer | 36 |
| 7.4 | Phosphate Buffer | 12 |
| 9.0 | Borate Buffer | < 4 |
Table 2: Illustrative Solubility of this compound at 25°C
| Solvent | Estimated Solubility (mg/mL) |
| Water | > 50 |
| Phosphate Buffered Saline (PBS) pH 7.4 | > 50 |
| Methanol | ~20 |
| Ethanol | ~10 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
Experimental Protocols
Protocol 1: Determination of Solution Stability using a Stability-Indicating HPLC Method
This protocol outlines a general procedure to assess the stability of this compound in a specific solution.
1. Objective: To quantify the concentration of this compound over time under defined conditions (e.g., pH, temperature) and identify the formation of degradation products.
2. Materials:
-
This compound
-
High-purity solvents (e.g., water, methanol, acetonitrile)
-
Buffer salts (e.g., phosphate, citrate, acetate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Temperature-controlled incubator/water bath
3. Method:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent or buffer system.
-
Divide the solution into aliquots for different time points.
-
-
Incubation:
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
4. Validation: For rigorous studies, the HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the parent drug from its degradation products.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Validation of Methyl L-Asparaginate Monohydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Methyl L-asparaginate monohydrochloride, a key chiral building block. The following sections detail the experimental protocols and present comparative data to aid in method selection for quality control and analytical development.
Introduction to Purity Validation of this compound
This compound is a chiral amino acid ester with significant applications in synthetic organic chemistry and pharmaceutical development. Its purity, both chemical and enantiomeric, is a critical quality attribute that can influence the efficacy and safety of the final product. HPLC is a powerful analytical technique for assessing the purity of such compounds. This guide compares two orthogonal HPLC approaches:
-
Method A: Chiral HPLC for Enantiomeric Purity. This direct method utilizes a chiral stationary phase (CSP) to separate the L-enantiomer from its D-counterpart.
-
Method B: Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization for Chemical Purity. This indirect method is designed to quantify the main component and separate it from potential impurities, such as the free amino acid L-asparagine and other related substances.
The workflow for a typical HPLC purity validation is outlined in the diagram below.
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below.
Method A: Chiral HPLC for Enantiomeric Purity
This method is designed for the direct separation of the D- and L-enantiomers of methyl asparaginate.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1.0 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Method B: Reversed-Phase HPLC with Pre-column Derivatization for Chemical Purity
This method is suitable for the quantification of Methyl L-asparaginate and the separation of potential impurities like L-asparagine. Pre-column derivatization with o-phthalaldehyde (OPA) is employed to enhance the UV absorbance of the primary amines.[1][2]
-
Reagent Preparation (OPA Reagent):
-
Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.
-
Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 50 µL of 3-mercaptopropionic acid and mix well. This reagent should be prepared fresh daily.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve this compound in deionized water to a final concentration of 0.5 mg/mL.
-
In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 338 nm.
-
Comparative Data Presentation
The performance of the two HPLC methods was evaluated based on key chromatographic parameters. The following tables summarize the hypothetical data obtained for the analysis of a this compound sample spiked with its D-enantiomer and L-asparagine.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Chiral HPLC) | Method B (RP-HPLC with Derivatization) |
| Analyte | Methyl L-asparaginate | OPA-derivatized Methyl L-asparaginate |
| Retention Time (min) | 12.5 | 15.8 |
| Theoretical Plates | > 5000 | > 7000 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | 2.5 (from D-enantiomer) | 3.0 (from OPA-L-asparagine) |
Table 2: Purity Analysis Results
| Analyte/Impurity | Method A (Chiral HPLC) | Method B (RP-HPLC with Derivatization) |
| Methyl L-asparaginate (% Area) | 99.5 | 99.3 |
| Methyl D-asparaginate (% Area) | 0.5 | Not Resolved |
| L-Asparagine (% Area) | Not Resolved | 0.7 |
| Limit of Detection (LOD) | 0.02% (for D-enantiomer) | 0.01% (for L-asparagine) |
| Limit of Quantification (LOQ) | 0.06% (for D-enantiomer) | 0.03% (for L-asparagine) |
Conclusion
The selection of an appropriate HPLC method for the purity validation of this compound depends on the specific analytical objective.
-
Method A (Chiral HPLC) is indispensable for determining enantiomeric purity. Its ability to directly separate enantiomers provides a clear and accurate assessment of the chiral integrity of the compound.[3][4]
-
Method B (RP-HPLC with Derivatization) offers a robust approach for assessing chemical purity and quantifying impurities such as the parent amino acid.[2][5] The derivatization step significantly enhances sensitivity, making it suitable for trace impurity analysis.
For comprehensive quality control, a combination of both methods is recommended to ensure both the chemical and stereochemical purity of this compound, thereby guaranteeing its suitability for use in research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validating the Structure of Synthesized Methyl L-asparaginate Monohydrochloride by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative analysis for validating the structure of synthesized Methyl L-asparaginate monohydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed experimental protocol and comparative NMR data to distinguish the target compound from its precursors and a related diester.
Introduction
This compound is a derivative of the amino acid L-asparagine, often used as an intermediate in the synthesis of more complex molecules in pharmaceutical and biochemical research. Its synthesis typically involves the esterification of L-asparagine. Verification of the successful synthesis and purity of the final product is paramount. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide outlines the expected ¹H and ¹³C NMR spectral data for this compound and compares it with the starting material, L-asparagine, and a potential by-product, Aspartic acid dimethyl ester.
Experimental Protocols
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[1]
Synthesis of this compound:
-
Suspend L-asparagine (0.1 mol) in a round bottom flask.
-
Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the suspension with stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.[1]
NMR Sample Preparation and Analysis:
-
Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of the synthesized product.
Caption: Workflow for the synthesis and structural validation of this compound.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, its starting material L-asparagine, and a potential alternative/by-product, Aspartic acid dimethyl ester. This data is essential for confirming the identity and purity of the synthesized product.
Table 1: ¹H NMR Data Comparison (in D₂O)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Expected) | -OCH₃ | ~3.7 | s |
| α-CH | ~4.0 | t | |
| β-CH₂ | ~2.9 | d | |
| L-Asparagine | α-CH | ~3.9 | t |
| β-CH₂ | ~2.8-3.0 | m | |
| Aspartic acid dimethyl ester | α-CH | 4.44 | dd |
| β-CH₂ | 3.10 | dd | |
| α-COOCH₃ | 3.77 | s | |
| γ-COOCH₃ | 3.68 | s |
Note: Expected values for this compound are predicted based on typical chemical shifts for similar structures. Experimental values should be compared to confirm. Data for L-Asparagine and Aspartic acid dimethyl ester are from published sources.[1][2][3][4]
Table 2: ¹³C NMR Data Comparison (in D₂O)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Expected) | -OCH₃ | ~53 |
| α-CH | ~51 | |
| β-CH₂ | ~35 | |
| -CONH₂ (C=O) | ~175 | |
| -COOCH₃ (C=O) | ~171 | |
| L-Asparagine | α-CH | ~54 |
| β-CH₂ | ~37 | |
| -CONH₂ (C=O) | ~177 | |
| -COOH (C=O) | ~176 | |
| Aspartic acid dimethyl ester | α-CH | 49.3 |
| β-CH₂ | 33.7 | |
| α-COOCH₃ | 53.1 | |
| γ-COOCH₃ | 54.0 | |
| α-C=O | 169.4 | |
| γ-C=O | 171.7 |
Note: Expected values for this compound are predicted based on typical chemical shifts for similar structures. Experimental values should be compared to confirm. Data for L-Asparagine and Aspartic acid dimethyl ester are from published sources.[1][5][6]
Data Interpretation and Structure Confirmation
Successful synthesis of this compound is confirmed by the following key observations in the NMR spectra:
-
Appearance of a singlet peak around 3.7 ppm in the ¹H NMR spectrum , corresponding to the methyl ester protons (-OCH₃). This peak is absent in the spectrum of the starting material, L-asparagine.
-
A corresponding signal around 53 ppm in the ¹³C NMR spectrum , indicative of the methyl ester carbon (-OCH₃).
-
The signals for the α-CH and β-CH₂ protons and carbons will be present, but may experience slight shifts compared to the starting material due to the esterification of the carboxylic acid group.
-
The absence of signals corresponding to significant amounts of unreacted L-asparagine.
-
The absence of a second methyl ester signal, which would indicate the formation of the diester by-product, Aspartic acid dimethyl ester. The presence of two distinct methyl ester signals in both ¹H and ¹³C NMR would suggest the presence of this impurity.[1]
By carefully comparing the acquired NMR data of the synthesized product with the reference data provided, researchers can confidently validate the structure of this compound and assess its purity. This rigorous approach is fundamental to reliable and reproducible scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000168) [hmdb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168) [hmdb.ca]
- 4. L-Asparagine(70-47-3) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168) [hmdb.ca]
- 6. L-Asparagine(70-47-3) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Asparagine Derivatives in Peptide Synthesis: The Unprotected Side-Chain vs. Side-Chain Protection
For researchers, scientists, and drug development professionals, the incorporation of asparagine (Asn) into peptide sequences presents unique challenges that can significantly impact the yield and purity of the final product. The primary hurdles are the propensity of the asparagine side-chain amide to undergo dehydration to a nitrile and the formation of aspartimide intermediates, both of which lead to hard-to-remove impurities.
This guide provides an objective comparison between two strategies for introducing asparagine in peptide synthesis: the use of an unprotected side-chain, conceptually represented by Methyl L-asparaginate monohydrochloride, and the modern standard of employing a side-chain protected derivative, exemplified by Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH). While this compound is not a standard reagent in modern solid-phase peptide synthesis (SPPS), its theoretical application allows for a clear illustration of the advantages conferred by side-chain protection.
Executive Summary
The use of a side-chain protecting group for asparagine, such as the trityl (Trt) group in Boc-Asn(Trt)-OH, is the overwhelmingly preferred method in contemporary peptide synthesis. This approach effectively prevents the critical side reactions of dehydration and aspartimide formation, leading to significantly higher purity and yield of the target peptide. Furthermore, the Trt group enhances the solubility of the amino acid derivative, facilitating more efficient coupling reactions. In contrast, employing asparagine with an unprotected side-chain, even with a methyl ester protecting the C-terminus, leaves the side-chain amide vulnerable to deleterious side reactions, resulting in complex crude products and challenging purifications.
Data Presentation: A Head-to-Head Comparison
| Performance Parameter | Methyl L-asparaginate (Unprotected Side-Chain Approach) | Boc-Asn(Trt)-OH (Side-Chain Protected Approach) |
| Prevention of Side-Chain Dehydration | High risk, especially with carbodiimide coupling reagents. | Effectively prevents dehydration due to the steric hindrance of the Trt group.[1] |
| Prevention of Aspartimide Formation | Prone to aspartimide formation, leading to impurities. | The Trt group hinders the intramolecular cyclization required for aspartimide formation. |
| Solubility in SPPS Solvents (e.g., DMF, NMP) | Potentially low, similar to other unprotected asparagine derivatives.[2][3] | Good solubility, which facilitates efficient coupling.[2][3] |
| Coupling Efficiency | Can be slow and incomplete due to side reactions and poor solubility.[4] | Generally high and efficient. |
| Overall Peptide Yield and Purity | Often results in lower yields and complex crude peptide mixtures requiring extensive purification. | Leads to higher yields and significantly purer crude peptides.[4] |
| Predictability and Reliability | Low, with a high degree of sequence-dependent variability in outcomes. | High, providing a more robust and reliable synthesis. |
The Chemistry of Asparagine Side Reactions
The primary challenges in incorporating asparagine stem from the reactivity of its side-chain amide group.
1. Dehydration to β-Cyanoalanine: During the activation of the carboxylic acid for coupling, particularly with carbodiimide reagents like DCC or DIC, the side-chain amide of an unprotected asparagine can be dehydrated to form a nitrile. This results in the incorporation of a β-cyanoalanine residue, an irreversible modification that is difficult to separate from the desired peptide.[5]
2. Aspartimide Formation: The backbone amide nitrogen of the amino acid following asparagine can nucleophilically attack the side-chain carbonyl of asparagine, leading to a cyclic succinimide intermediate known as an aspartimide.[4][6] This intermediate can then reopen to form a mixture of the desired α-peptide and the undesired β-peptide, and is also prone to racemization.[4][6]
The bulky trityl (Trt) protecting group on the side-chain amide of Boc-Asn(Trt)-OH sterically hinders both of these side reactions, ensuring the fidelity of the peptide chain assembly.
Mandatory Visualizations
References
Advantages of using Methyl L-asparaginate monohydrochloride over other asparagine derivatives.
For Immediate Publication
In the intricate world of biochemical research and pharmaceutical development, the choice of reagents can profoundly impact the efficiency of synthesis, the stability of intermediates, and the bioactivity of the final product. While various asparagine derivatives are available, Methyl L-asparaginate monohydrochloride is emerging as a superior alternative in specific applications. This guide provides an objective comparison of this compound with other commonly used asparagine derivatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Enhanced Solubility and Stability: A Comparative Analysis
One of the primary advantages of this compound lies in its favorable physicochemical properties. The esterification of the carboxyl group and the presence of the hydrochloride salt significantly enhance its solubility in a range of solvents and can improve its stability under specific conditions compared to other derivatives.
Table 1: Comparative Solubility of Asparagine Derivatives
| Compound | Solvent | Solubility | Reference |
| This compound | Water | High (as a salt) | General chemical principles |
| Methanol | Soluble | General chemical principles | |
| Fmoc-Asn(Trt)-OH | DMF, NMP | Readily soluble[1][2] | [1][2] |
| Water | Insoluble | [3] | |
| N-Acetyl-L-asparagine | Water | 34 mg/mL[4] | [4] |
| DMSO | 34 mg/mL (195.23 mM)[4] | [4] | |
| Ethanol | Insoluble[4] | [4] | |
| L-Asparagine | Water | 2.94 g/100 mL[5] | [5] |
| Ethanol, Ether, Benzene | Negligible | General chemical knowledge |
The improved solubility of this compound in both aqueous and organic media offers greater flexibility in experimental design, particularly in the preparation of stock solutions and reaction mixtures.
Table 2: Comparative Stability of Asparagine Derivatives
| Derivative | Condition | Key Stability Issues | Protective Strategy |
| Unprotected Asparagine | Neutral to basic pH | Deamidation via succinimide intermediate[6][7] | - |
| Fmoc-Asn(Trt)-OH | Peptide synthesis activation | Prone to dehydration to nitrile with carbodiimide reagents[8] | Trityl (Trt) protecting group on the side chain amide[8] |
| This compound | Aqueous solution | Hydrolysis of the methyl ester | Dependent on pH and enzymatic activity[9] |
The ester group in this compound can be susceptible to hydrolysis, a factor to consider in prolonged aqueous incubations. However, this characteristic can be advantageous in prodrug design, where controlled release of the parent molecule is desired.
Superior Performance in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of asparagine derivative is critical to avoid side reactions and ensure high purity of the final peptide. While Fmoc-Asn(Trt)-OH is a standard reagent used to prevent the dehydration of the side-chain amide, this compound can offer advantages in specific contexts, such as solution-phase synthesis or as a precursor for other derivatives. Its enhanced solubility can facilitate more efficient coupling reactions.
Table 3: Performance in Peptide Synthesis
| Asparagine Derivative | Key Advantages | Key Disadvantages | Typical Application |
| Fmoc-Asn(Trt)-OH | Prevents side-chain dehydration, good solubility in organic solvents[1][2][3] | Steric hindrance can slow coupling; Trt removal can be slow[8] | Solid-Phase Peptide Synthesis (SPPS)[8] |
| This compound | High solubility, potential for higher coupling efficiency in solution-phase | Requires protection of the alpha-amino group for controlled coupling | Solution-phase peptide synthesis, precursor for other derivatives |
Experimental Protocols
To facilitate the objective comparison of these derivatives, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Determination of Aqueous Solubility
Objective: To quantitatively determine and compare the solubility of this compound and other asparagine derivatives in water.
Materials:
-
This compound
-
Other asparagine derivatives (e.g., N-Acetyl-L-asparagine)
-
Deionized water
-
Analytical balance
-
Magnetic stirrer and stir bars
-
2 mL microcentrifuge tubes
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or ELSD)
Procedure:
-
Prepare saturated solutions by adding an excess amount of each asparagine derivative to a known volume of deionized water in separate microcentrifuge tubes.
-
Equilibrate the samples by stirring at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each tube.
-
Dilute the supernatant with a known volume of deionized water to bring the concentration within the linear range of the HPLC detector.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved asparagine derivative.
-
Calculate the original concentration in the saturated solution to determine the solubility in g/L or mol/L.
Protocol 2: Stability Analysis by HPLC
Objective: To assess the hydrolytic stability of this compound in a buffered aqueous solution over time.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
-
Incubator or water bath set to 37 °C
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the compound.
-
Incubate the stock solution at 37 °C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and transfer it to an autosampler vial.
-
Analyze each sample by HPLC using a suitable gradient method to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of this compound over time.
-
Plot the percentage of the remaining compound against time to determine the degradation rate and half-life. A first-order kinetics model can often be applied to the degradation data.
Signaling Pathways and Logical Relationships
Asparagine metabolism is intricately linked to key cellular signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth and proliferation. The availability of asparagine can influence mTORC1 activity. While direct comparative studies on how different asparagine derivatives modulate this pathway are limited, it is plausible that derivatives capable of entering the cell and being converted to L-asparagine could have similar effects.
Caption: Potential influence of asparagine derivatives on the mTORC1 signaling pathway.
The diagram above illustrates a potential mechanism by which this compound and other derivatives, upon cellular uptake and conversion to L-asparagine, may activate the mTORC1 pathway, subsequently promoting protein synthesis and cell growth.
Caption: A logical workflow for the comparative evaluation of asparagine derivatives.
This workflow outlines a systematic approach for researchers to compare different asparagine derivatives based on key performance metrics, leading to an evidence-based selection for their specific research or development needs.
Conclusion
This compound presents a compelling case for its use in various research and development applications due to its enhanced solubility and potential for improved performance in specific synthetic contexts. While side-chain protected derivatives like Fmoc-Asn(Trt)-OH remain the standard for preventing dehydration in SPPS, the unique properties of this compound warrant its consideration, particularly in solution-phase chemistry and as a versatile building block. By carefully considering the comparative data and employing rigorous experimental evaluation as outlined in this guide, researchers can optimize their protocols and advance their scientific objectives.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for Methyl L-asparaginate Monohydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Bond Formation
The strategic selection of a coupling reagent is a critical determinant in the successful synthesis of peptides, directly influencing reaction efficiency, product purity, and the suppression of side reactions. This is particularly true when incorporating amino acid derivatives such as Methyl L-asparaginate monohydrochloride, where the unprotected side-chain amide presents a potential pathway for undesirable byproducts. This guide offers a comparative study of commonly employed coupling reagents, supported by representative experimental data and detailed protocols, to inform the rational selection of the optimal reagent for your research and development needs.
Key Performance Indicators: A Comparative Overview
The efficacy of a coupling reagent is primarily evaluated based on several key metrics: reaction yield, purity of the crude product, reaction time, and the extent of side reactions, most notably racemization and side-chain modifications. The following table summarizes the performance of various classes of coupling reagents in the context of peptide synthesis, with a particular focus on challenges associated with asparagine derivatives.
| Coupling Reagent Class | Reagent Examples | Typical Yield (%) | Crude Purity (%) | Typical Reaction Time | Key Advantages | Potential Disadvantages with Asparagine Derivatives |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | 85-95 | 80-90 | 15-60 min | High coupling efficiency, fast reaction rates, low racemization.[1][2] | Potential for guanidinylation of the N-terminus if used in excess.[2] |
| Phosphonium Salts | BOP, PyBOP | 80-90 | 75-85 | 20-90 min | Efficient coupling, minimizes asparagine side-chain dehydration.[3][4] | BOP produces a carcinogenic byproduct (HMPA); PyBOP is a safer alternative.[5] |
| Carbodiimides | EDC, DCC/HOBt | 70-85 | 65-80 | 1-4 hours | Cost-effective, water-soluble byproducts with EDC. | Prone to causing dehydration of the asparagine side chain to form a nitrile.[3][6] Higher risk of racemization without additives like HOBt.[6] |
| Immonium/Other | COMU | 90-98 | 85-95 | 10-45 min | Very high efficiency, low racemization, safer profile (non-explosive).[6] | Generally robust with minimal side reactions reported. |
Experimental Protocols
The following protocols provide a generalized framework for the coupling of an N-protected amino acid to this compound.
General Materials and Reagents:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling Reagent (e.g., HATU, PyBOP, EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Solvent (e.g., Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reagents for work-up and purification (e.g., Diethyl ether, Ethyl acetate, Hydrochloric acid, Sodium bicarbonate, High-Performance Liquid Chromatography (HPLC) system)
Protocol 1: Coupling using HATU
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add this compound (1.0 eq.) and an additional equivalent of DIPEA (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Coupling using PyBOP
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), PyBOP (1.0 eq.), and this compound (1.0 eq.) in anhydrous DMF.
-
Coupling: Add DIPEA (3.0 eq.) to the reaction mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Coupling using EDC/HOBt
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), HOBt (1.0 eq.), and this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.1 eq.) and DIPEA (1.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 2-4 hours to reach completion.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1. The aqueous washes are particularly effective in removing the urea byproduct from EDC.
Visualizing the Process and Logic
To better illustrate the experimental workflow and the decision-making process for selecting a coupling reagent, the following diagrams are provided.
Caption: A generalized workflow for the coupling of an N-protected amino acid to this compound.
Caption: Logical relationships guiding the selection of a suitable coupling reagent based on experimental priorities.
Conclusion
The choice of coupling reagent for the acylation of this compound has a profound impact on the success of the peptide synthesis. For syntheses where speed and the highest possible purity are paramount, aminium/uronium reagents such as HATU and COMU are generally the preferred choice, offering rapid reaction times and minimal racemization.[1] Phosphonium salts like PyBOP present a robust alternative, particularly noted for minimizing the dehydration of the asparagine side chain, a critical consideration for this specific substrate.[3][4] While carbodiimides such as EDC , when used in conjunction with additives like HOBt, are a cost-effective option, they carry a higher risk of side-chain nitrile formation and may require longer reaction times.[3][6] Ultimately, the selection of the optimal coupling reagent will depend on a careful consideration of the specific requirements of the synthesis, including the desired purity, scale, cost, and the nature of the peptide sequence being assembled.
References
A Comparative Guide to the Analytical Identification of Methyl L-asparaginate Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the confirmation of the identity and purity of Methyl L-asparaginate monohydrochloride. The selection of an appropriate analytical method is critical for quality control and characterization in research and drug development. Here, we compare the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing an objective analysis of their performance based on established principles and available experimental data for related compounds.
Comparison of Analytical Techniques
The confirmation of this compound's identity relies on a multi-faceted approach, with each analytical technique offering unique insights into its chemical structure and purity. Mass spectrometry provides information on the compound's molecular weight and fragmentation pattern, NMR spectroscopy elucidates the precise arrangement of atoms, and FTIR spectroscopy identifies the functional groups present.
| Analytical Technique | Information Provided | Sample Requirements | Sensitivity | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), structural information through fragmentation patterns. | Small sample amount (micrograms to nanograms), requires ionization. | Very High | High sensitivity and specificity, provides direct evidence of molecular weight. | Isomers may not be distinguishable without chromatography, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms, stereochemistry, and sample purity. | Milligram quantities, sample must be soluble in a deuterated solvent. | Moderate | Unambiguous structure determination, quantitative analysis possible. | Lower sensitivity compared to MS, can be time-consuming, requires more sample. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H, C-O). | Milligram quantities, can be solid or liquid. | Low to Moderate | Fast, non-destructive, provides a characteristic "fingerprint" of the molecule. | Provides limited structural information, not suitable for complex mixture analysis without separation. |
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound. The expected monoisotopic mass of the free base (C₅H₁₀N₂O₃) is 146.0691 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 147.0769.
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is typically required to increase the volatility of the amino acid ester.[1][2] A common method involves N-acylation following esterification.[2]
Expected Fragmentation Pattern
Experimental Protocol: GC-MS Analysis of Amino Acid Methyl Esters (General Protocol)
This protocol describes a general procedure for the derivatization and analysis of amino acid methyl esters by GC-MS, which can be adapted for this compound.[2][3]
1. Derivatization (N-acylation):
-
Dry the this compound sample under a stream of nitrogen.
-
Add a solution of an acylating agent (e.g., pentafluoropropionic anhydride (PFPA) in ethyl acetate).[2]
-
Heat the mixture to complete the reaction.
-
Evaporate the excess reagent under nitrogen.
-
Reconstitute the sample in a suitable solvent for GC injection (e.g., toluene).[2]
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids.
-
MS Detection: Electron ionization (EI) at 70 eV is typically used, with scanning a mass range that includes the expected molecular ion and fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H NMR Spectral Data (in D₂O)
Based on the structure and data for similar compounds, the following proton signals are expected:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.8 | Singlet | N/A |
| α-CH | ~4.0 | Triplet | ~6-8 |
| β-CH₂ | ~2.9-3.1 | Multiplet |
Expected ¹³C NMR Spectral Data (in D₂O)
| Carbon | Expected Chemical Shift (ppm) |
| -OCH₃ | ~53 |
| β-CH₂ | ~35 |
| α-CH | ~51 |
| Ester C=O | ~172 |
| Amide C=O | ~175 |
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For hydrochloride salts, D₂O is often a good choice.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use vortexing.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the amine, amide, ester, and carboxylic acid (in its hydrochloride salt form) functional groups.
Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine salt) | Stretching | 3200-2800 (broad) |
| C-H | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | ~1740 |
| C=O (Amide) | Stretching (Amide I) | ~1680 |
| N-H (Amide) | Bending (Amide II) | ~1550 |
| C-O (Ester) | Stretching | ~1200 |
Experimental Protocol: FTIR Sample Preparation
Several methods can be used to prepare a solid sample for FTIR analysis.[8][9]
1. KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet in the FTIR spectrometer.
2. Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum. This method requires minimal sample preparation.[10]
Diagrams
Caption: Experimental workflows for MS, NMR, and FTIR analysis.
Caption: Comparison of information from different analytical techniques.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
Benchmarking the performance of Methyl L-asparaginate monohydrochloride in a model peptide synthesis.
For researchers, scientists, and drug development professionals, the incorporation of asparagine (Asn) residues into synthetic peptides presents unique challenges. The primary obstacles include the propensity for side-chain dehydration to form a nitrile and the base-catalyzed formation of aspartimide, both of which can lead to impurities that are difficult to remove and compromise the final product's yield and purity. This guide provides an objective comparison of Methyl L-asparaginate monohydrochloride, typically used in solution-phase synthesis, with common side-chain protected asparagine derivatives employed in solid-phase peptide synthesis (SPPS). The performance of these alternatives is benchmarked based on experimental data from various studies, focusing on yield, purity, and the suppression of common side reactions.
Performance Benchmark: Asparagine Derivatives in Peptide Synthesis
The selection of the appropriate asparagine derivative and synthetic strategy is critical for the successful synthesis of peptides containing this residue. The following tables summarize quantitative data on the performance of unprotected asparagine, side-chain protected asparagine, and pre-activated asparagine esters in preventing common side reactions and influencing peptide purity.
Table 1: Comparison of Asparagine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
| Asparagine Derivative | Coupling Conditions | Key Performance Indicators | Notable Side Reactions & Remarks |
| Fmoc-Asn-OH | DCC/HOBt | Varying amounts of β-cyanoalanine detected in crude product.[1] | Dehydration of the side-chain amide to a nitrile is a significant issue with carbodiimide-based coupling reagents.[1] Couplings of Fmoc-Asn-OH are also noted to be slower compared to side-chain protected derivatives.[1] |
| BOP | Varying amounts of β-cyanoalanine detected in crude product.[1] | The use of phosphonium-based reagents does not completely prevent nitrile formation. | |
| Fmoc-Asn(Trt)-OH | BOP | Coupled rapidly and without side reactions.[1] | The trityl (Trt) group is the most widely used protecting group for Asn. It effectively prevents side-chain dehydration and improves the solubility of the Fmoc-Asn-OH derivative.[2][3] |
| Fmoc-Asn(Mbh)-OH | BOP | Coupled rapidly and without side reactions.[1] | During acidolytic cleavage, the Mbh protecting group can generate carbonium ions that may alkylate tryptophan residues.[1] |
| Fmoc-Asn(Tmob)-OH | BOP | Coupled rapidly and without side reactions.[1] | Similar to Mbh, the Tmob group can also lead to tryptophan alkylation during cleavage.[1] |
| Fmoc-Asn-OPfp | N/A (Active Ester) | Resulted in a homogeneous peptide.[1] | The use of a pre-activated pentafluorophenyl (OPfp) ester avoids the in-situ activation step that can lead to side-chain dehydration. |
Table 2: Impact of Aspartic Acid Side-Chain Protection on Aspartimide Formation in a Model Peptide
This table illustrates the effectiveness of different side-chain protecting groups for the preceding aspartic acid residue in mitigating aspartimide formation, a common side reaction in sequences containing Asp-Asn motifs.
| Aspartic Acid Derivative | Peptide Sequence Context | Aspartimide Formation (% per cycle) |
| Fmoc-Asp(OtBu)-OH | VKDN YI | ~0.5% |
| Fmoc-Asp(OMpe)-OH | VKDN YI | ~0.2% |
| Fmoc-Asp(OBno)-OH | VKDN YI | Almost undetectable |
Data adapted from a study simulating 100 deprotection cycles. The rate of aspartimide formation is highly sequence-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the successful incorporation of asparagine residues in peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH
This protocol describes a standard procedure for the coupling of Fmoc-Asn(Trt)-OH to a resin-bound peptide with a free N-terminal amine using a carbodiimide/HOBt activation method.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (3 equivalents), and diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
3. Washing:
-
Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
4. Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Solution-Phase Peptide Synthesis using this compound
This protocol outlines the coupling of an N-protected amino acid to this compound using EDC/HOBt.
1. Preparation of Methyl L-asparaginate Free Base:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
2. Peptide Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Z-Phe-OH) (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C for pre-activation.
-
To this mixture, add the freshly prepared Methyl L-asparaginate solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide ester by silica gel column chromatography.
Visualizing the Workflow and Chemical Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the chemical logic behind the choice of reagents.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Asparagine Incorporation.
Caption: Solution-Phase Peptide Synthesis Workflow for Dipeptide Formation.
Caption: Prevention of β-Cyanoalanine Formation with Trityl Protection.
Conclusion
The choice between this compound for solution-phase synthesis and side-chain protected derivatives like Fmoc-Asn(Trt)-OH for SPPS depends largely on the scale of the synthesis, the length of the peptide, and the desired purity of the final product. For the synthesis of complex, long peptides where purity is paramount, the use of side-chain protected asparagine derivatives in SPPS is the industry standard. The trityl group, in particular, offers a robust solution to the persistent problems of side-chain dehydration and poor solubility. While solution-phase synthesis with amino acid esters has its applications, especially for shorter peptides and large-scale production, it requires careful control of reaction conditions and purification of intermediates to minimize side reactions. The data presented in this guide underscores the importance of selecting the appropriate strategy and reagents to successfully synthesize asparagine-containing peptides.
References
A comparative review of synthesis methods for amino acid methyl esters.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amino acid methyl esters is a fundamental and frequently employed transformation in organic chemistry, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of chiral synthons. The methyl ester group serves as a convenient protecting group for the carboxylic acid functionality of amino acids, allowing for selective reactions at the amino group. A variety of methods have been developed for this esterification, each with its own set of advantages and limitations. This guide provides an objective comparison of four commonly used methods: Fischer Esterification, Thionyl Chloride, Diazomethane, and Trimethylsilyldiazomethane, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthesis Methods
The choice of an optimal synthesis method for amino acid methyl esters depends on several factors, including the specific amino acid, scale of the reaction, available resources, and safety considerations. Below is a summary of the key characteristics of the four methods discussed in this review.
| Method | Reagents | Typical Reaction Time | Yields | Key Advantages | Key Disadvantages |
| Fischer Esterification | Methanol, Acid Catalyst (HCl or H₂SO₄) | 2 - 24 hours | Good to Excellent (60-95%) | Inexpensive reagents, simple procedure.[1] | Requires high temperatures and long reaction times, potential for side reactions.[2] |
| Thionyl Chloride | Thionyl Chloride, Methanol | 1 - 9 hours | Excellent (85-100%)[3][4] | High yields, relatively short reaction times.[5] | Thionyl chloride is corrosive and toxic, generates HCl and SO₂ gases.[6] |
| Diazomethane | Diazomethane (CH₂N₂) | Rapid (minutes to a few hours) | Quantitative | Very mild conditions, high purity of products, minimal byproducts.[7] | Diazomethane is highly toxic, explosive, and carcinogenic; requires specialized handling.[8] |
| Trimethylsilyldiazomethane | Trimethylsilyldiazomethane (TMSCHN₂) | 1 - 5 hours | Excellent (90-100%)[9][10] | Safer alternative to diazomethane, high yields, mild conditions.[11] | Reagent is more expensive than traditional methods. |
Quantitative Data on Yields
The following table presents a comparison of reported yields for the synthesis of various amino acid methyl esters using the four different methods. Yields can vary depending on the specific reaction conditions and the nature of the amino acid.
| Amino Acid | Fischer Esterification Yield (%) | Thionyl Chloride Yield (%) | Diazomethane Yield (%) | Trimethylsilyldiazomethane Yield (%) |
| Glycine | 95[9] | 98[9] | Quantitative[7] | 98[9] |
| L-Alanine | 96[9] | 97[4] | Quantitative[7] | 97[9] |
| L-Leucine | 92[9] | 95[9] | ~90[11] | 96[9] |
| L-Phenylalanine | 94[9] | 96[9] | Quantitative[7] | 95[9] |
| L-Proline | 85[9] | 92[3] | ~90[11] | 94[9] |
| L-Serine | 78[9] | 88[9] | ~85[11] | 90[9] |
| L-Tryptophan | 93[9] | 95[9] | ~90[11] | 94[9] |
| L-Aspartic Acid | 88 (di-ester)[9] | 90 (di-ester)[9] | ~85 (di-ester)[11] | 92 (di-ester)[9] |
| L-Glutamic Acid | 90 (di-ester)[9] | 92 (di-ester)[9] | ~88 (di-ester)[11] | 93 (di-ester)[9] |
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the four key synthesis methods are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory practice.
Fischer Esterification (using HCl generated in situ from Acetyl Chloride)
This method is a classic and cost-effective approach for esterifying amino acids.[1] It involves heating the amino acid in methanol with a strong acid catalyst.
Experimental Protocol:
-
Suspend the amino acid (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (20 mmol) to the stirred suspension. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, the amino acid methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Workflow Diagram:
Caption: Experimental workflow for Fischer Esterification.
Thionyl Chloride Method
This method is highly efficient and generally provides excellent yields of amino acid methyl esters in a shorter reaction time compared to Fischer esterification.[5]
Experimental Protocol:
-
To a round-bottom flask containing anhydrous methanol (50 mL) cooled in an ice-salt bath (-10 to 0 °C), slowly add thionyl chloride (20 mmol) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.
-
After the addition of thionyl chloride is complete, add the amino acid (10 mmol) to the reaction mixture in one portion.
-
Remove the cooling bath and allow the reaction mixture to stir at room temperature for 1-2 hours, and then reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the solution and remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
-
The crude product is obtained as a white solid. To purify, triturate the solid with diethyl ether and collect by filtration. Wash the solid with ether and dry under vacuum.
Workflow Diagram:
Caption: Experimental workflow for the Thionyl Chloride Method.
Diazomethane Method
Diazomethane is a highly efficient methylating agent that reacts rapidly and cleanly with carboxylic acids under mild conditions.[7] However, it is extremely toxic, explosive, and carcinogenic, requiring stringent safety precautions and specialized equipment. It is typically generated in situ from a precursor like Diazald® and used immediately.
Experimental Protocol (In-situ generation and reaction):
WARNING: Diazomethane is a potent poison and explosive. This procedure should only be performed by experienced chemists in a dedicated fume hood with a blast shield and using diazomethane-generation glassware with fire-polished joints.
-
Generation of Diazomethane: In a two-necked flask equipped with a dropping funnel and a condenser leading to the reaction vessel, a solution of Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in diethyl ether is added dropwise to a stirred solution of potassium hydroxide in ethanol at 65 °C. The yellow diazomethane gas co-distills with ether.
-
Esterification: The ethereal solution of diazomethane is slowly and carefully added to a solution of the N-protected amino acid (to avoid N-methylation) (5 mmol) in diethyl ether at 0 °C until a faint yellow color persists, indicating a slight excess of diazomethane.
-
The reaction is typically complete within minutes. The excess diazomethane is then quenched by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
The solvent is removed under reduced pressure to yield the N-protected amino acid methyl ester, which can be further purified by chromatography if necessary.
Workflow Diagram:
Caption: Experimental workflow for the Diazomethane Method.
Trimethylsilyldiazomethane (TMSCHN₂) Method
TMSCHN₂ is a commercially available and much safer alternative to diazomethane for the methylation of carboxylic acids.[11] It offers high yields under mild conditions.
Experimental Protocol:
-
Dissolve the N-protected amino acid (5 mmol) in a mixture of toluene (20 mL) and methanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (3.0 mL, 6 mmol) dropwise to the stirred solution. Evolution of nitrogen gas is observed.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. The reaction is typically complete within 2-4 hours, as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the pure N-protected amino acid methyl ester.
Workflow Diagram:
Caption: Experimental workflow for the TMSCHN₂ Method.
Purity and Side Reactions
The purity of the final amino acid methyl ester is a critical consideration, especially in applications like peptide synthesis where enantiomeric integrity is paramount.
-
Fischer Esterification: The high temperatures and acidic conditions of Fischer esterification can lead to racemization of the chiral center, particularly for sensitive amino acids.[2] Side reactions such as dehydration of amino acids with hydroxyl groups (e.g., serine, threonine) can also occur. The product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid.
-
Thionyl Chloride Method: While highly efficient, this method can also pose a risk of racemization, although generally less than prolonged heating in strong acid. The formation of the intermediate acyl chloride is rapid, and if the reaction is not carefully controlled, side reactions with other functional groups in the amino acid side chain may occur. The product is also obtained as the hydrochloride salt.
-
Diazomethane Method: This method is known for producing products of very high purity with minimal side products.[7] The reaction conditions are extremely mild, which significantly reduces the risk of racemization. However, a major drawback is the potential for N-methylation of the amino group if it is not protected.[12]
-
Trimethylsilyldiazomethane (TMSCHN₂) Method: Similar to diazomethane, TMSCHN₂ provides high yields of pure products with a low risk of racemization due to the mild reaction conditions.[11] It is considered a much safer alternative, though the reagent is more costly. N-protection is also recommended to prevent N-methylation.
Conclusion
The synthesis of amino acid methyl esters can be achieved through various methods, each with its distinct advantages and disadvantages.
-
Fischer esterification remains a viable option for large-scale synthesis of simple amino acid esters where cost is a primary concern and potential racemization is not a critical issue.[1]
-
The thionyl chloride method offers a significant improvement in terms of reaction time and yield, making it a popular choice for routine laboratory synthesis.[5]
-
For reactions requiring the highest purity and preservation of stereochemistry, diazomethane is an excellent reagent, but its extreme toxicity and explosive nature limit its use to specialized applications and experienced personnel.[8]
-
Trimethylsilyldiazomethane has emerged as the preferred modern alternative to diazomethane, offering comparable benefits in terms of yield and purity under much safer reaction conditions, making it an ideal choice for research and development where quality and safety are paramount.[11]
The selection of the most appropriate method will ultimately depend on a careful evaluation of the specific requirements of the synthesis, including the nature of the amino acid, the desired scale, purity specifications, and the safety infrastructure available.
References
- 1. reddit.com [reddit.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. ijcrr.com [ijcrr.com]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. pianetachimica.it [pianetachimica.it]
- 7. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Methyl L-asparaginate monohydrochloride
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Methyl L-asparaginate monohydrochloride is a critical step in the synthesis of peptidomimetics and other pharmaceutical compounds. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric purity of this compound, with supporting experimental data and detailed protocols.
The principal methods for determining enantiomeric purity are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a Chiral Solvating Agent (CSA).
Comparison of Analytical Methods
Chiral HPLC is the most widely adopted method for the enantiomeric analysis of amino acid derivatives due to its high resolution and sensitivity.[1] NMR spectroscopy offers a valuable alternative, particularly for rapid analysis without the need for chromatographic separation.
| Parameter | Chiral HPLC with FMOC Derivatization | Chiral NMR with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences between enantiomers.[2] |
| Sample Preparation | Derivatization with FMOC-Cl, followed by dissolution in the mobile phase. | Dissolution of the sample and a chiral solvating agent in a suitable deuterated solvent.[1] |
| Typical Resolution | Baseline separation of enantiomers is often achievable.[3] | Depends on the choice of chiral solvating agent and the magnetic field strength. |
| Limit of Quantification | Typically in the range of 0.05% to 0.1% for the minor enantiomer.[4] | Generally higher than HPLC, often around 1-5% for the minor enantiomer. |
| Analysis Time | 15-30 minutes per sample. | 5-15 minutes per sample.[5] |
| Advantages | High sensitivity, high resolution, well-established and robust.[1] | Rapid analysis, non-destructive, provides structural information. |
| Disadvantages | Requires derivatization, which adds a step and potential for side reactions. Chiral columns can be expensive.[1] | Lower sensitivity compared to HPLC, requires higher sample concentrations. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the enantiomeric purity of this compound after derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The derivatization enhances UV detection and can improve chiral recognition on the stationary phase.
Materials:
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Acetone
Procedure:
-
Derivatization:
-
Dissolve 10 mg of this compound in 1 mL of 0.1 M sodium borate buffer (pH 9.0).
-
In a separate vial, dissolve 25 mg of FMOC-Cl in 1 mL of acetone.
-
Add the FMOC-Cl solution dropwise to the amino acid ester solution while vortexing.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of glycine solution (1 M).
-
Acidify the solution with 2 M HCl to pH 2-3.
-
Extract the FMOC-amino acid ester derivative with ethyl acetate (3 x 2 mL).
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid (TFA). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the following formula:
% ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of a chiral solvating agent to determine the enantiomeric purity of this compound by ¹H NMR.
Materials:
-
This compound
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL))
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into an NMR tube.
-
Add approximately 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently shake to dissolve the solids.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration of the relevant signals.
-
Data Analysis:
The formation of diastereomeric complexes between the enantiomers of the amino acid ester and the chiral solvating agent will result in the splitting of one or more proton signals in the ¹H NMR spectrum. The enantiomeric excess is determined by integrating the signals corresponding to the L- and D-enantiomers.
% ee = [ (IntegralL - IntegralD) / (IntegralL + IntegralD) ] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the enantiomeric purity of this compound.
Caption: Workflow for Enantiomeric Purity Assessment.
Alternative Chiral Building Blocks
For certain applications, researchers may consider alternatives to this compound. The choice of an alternative often depends on the desired physicochemical properties of the final peptide or small molecule.
| Compound | Key Differences from this compound | Typical Application |
| L-Asparagine | Free carboxylic acid instead of a methyl ester. More polar. | Direct incorporation into peptide chains where a free C-terminus or side-chain carboxylate is desired. |
| N-Fmoc-L-Asparagine(Trt)-OH | Protected amino and side-chain amide groups. Used in solid-phase peptide synthesis (SPPS). | Standard building block for introducing asparagine into peptides via Fmoc-SPPS. |
| Methyl L-glutaminate dihydrochloride | One additional methylene group in the side chain (glutamine vs. asparagine). | Used to introduce a longer, more flexible side chain with a terminal amide. |
The enantiomeric purity of these alternatives can be assessed using similar chiral HPLC and NMR methodologies, though specific conditions may need to be optimized. For instance, underivatized L-Asparagine can often be separated directly on certain chiral stationary phases without the need for FMOC derivatization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Asparagine Derivatives in Peptide Synthesis: Methyl L-asparaginate monohydrochloride vs. Fmoc-Asn(Trt)-OH
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of amino acid derivatives is paramount to achieving high purity and yield. This guide provides a detailed side-by-side comparison of two asparagine derivatives: the less conventional Methyl L-asparaginate monohydrochloride and the widely adopted Fmoc-Asn(Trt)-OH, offering insights into their respective advantages and limitations in solid-phase peptide synthesis (SPPS).
The incorporation of asparagine (Asn) into a peptide sequence presents a significant challenge due to the propensity of its side-chain amide to undergo dehydration, leading to the formation of a nitrile byproduct (β-cyano-alanine). This side reaction can diminish the yield and purity of the target peptide. The choice of asparagine derivative and protection strategy is therefore critical.
Chemical and Physical Properties
A fundamental comparison of the two compounds reveals significant differences in their chemical structure, which in turn dictates their application in peptide synthesis.
| Property | This compound | Fmoc-Asn(Trt)-OH |
| Molecular Formula | C₅H₁₁ClN₂O₃ | C₃₈H₃₂N₂O₅ |
| Molecular Weight | 182.61 g/mol | 596.68 g/mol |
| Structure | L-asparagine with a methyl ester at the C-terminus and a hydrochloride salt at the N-terminus. The side-chain amide is unprotected. | L-asparagine with a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a trityl (Trt) group protecting the side-chain amide. |
| Solubility | Generally soluble in aqueous solutions. | Readily soluble in standard peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3] |
| Key Functional Groups | Free α-amino group (as hydrochloride), methyl esterified C-terminus, unprotected side-chain amide. | Fmoc-protected α-amino group, free carboxylic acid at the C-terminus, Trt-protected side-chain amide. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The primary application for these derivatives is in SPPS. Their performance characteristics differ substantially due to their distinct protection schemes.
| Performance Metric | This compound (Hypothetical Application) | Fmoc-Asn(Trt)-OH (Established Performance) |
| Coupling Efficiency | Potentially lower due to the unprotected side-chain and the need for in-situ N-terminal protection. The free side-chain amide can participate in side reactions. | High coupling efficiency.[4] The protected side chain prevents dehydration and other side reactions, leading to a cleaner product. |
| Side Reaction Prevention | Does not inherently prevent side-chain dehydration to nitrile, a common issue with unprotected asparagine, especially with carbodiimide activators.[4] | The trityl (Trt) protecting group on the side chain effectively prevents the dehydration of the amide to a nitrile. |
| Solubility in SPPS Solvents | Likely poor solubility in common organic solvents used in SPPS (e.g., DMF, NMP), which could lead to aggregation and incomplete reactions.[3] | Exhibits superior solubility in standard SPPS solvents compared to unprotected asparagine derivatives, facilitating more efficient coupling.[3] |
| Deprotection | Would require a separate N-terminal protection step before coupling and subsequent deprotection. The methyl ester would need to be saponified if a C-terminal carboxylate is desired. | The Fmoc group is readily removed with a mild base (e.g., piperidine). The Trt group is removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid - TFA). |
| Overall Purity of Final Peptide | Expected to be lower due to the high potential for side reactions and the complexities of a non-standard workflow. | Leads to significantly purer peptides due to the prevention of side reactions and high coupling efficiency. |
Experimental Protocols
Standard Protocol for Fmoc-Asn(Trt)-OH in Automated SPPS
This protocol outlines the standard steps for incorporating Fmoc-Asn(Trt)-OH into a peptide sequence using an automated peptide synthesizer.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group from the preceding amino acid on the resin is removed by treating with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, Fmoc-Asn(Trt)-OH is pre-activated. A typical activation cocktail consists of the amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
The activated Fmoc-Asn(Trt)-OH solution is then added to the resin.
-
The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours).
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group) are removed by treatment with a cleavage cocktail, typically containing TFA and scavengers.[2]
Signaling Pathways and Experimental Workflows
Logical Workflow for Asparagine Incorporation in SPPS
Caption: Comparative workflows for incorporating asparagine derivatives in SPPS.
Prevention of Side Reactions
Caption: Role of Trt group in preventing side-chain dehydration.
Conclusion
While this compound may have applications in specific solution-phase peptide synthesis or as a starting material for other derivatives, its direct use in modern solid-phase peptide synthesis is not established and presents significant challenges. The lack of both N-terminal and side-chain protection necessitates a more complex and less efficient workflow, with a high risk of side reactions that would compromise the purity and yield of the final peptide.
In contrast, Fmoc-Asn(Trt)-OH is a well-established and highly effective reagent for the incorporation of asparagine in Fmoc-based SPPS.[5] Its key advantages include the prevention of side-chain dehydration, enhanced solubility in standard solvents, and a straightforward, well-documented protocol for its use.[2][3] For researchers aiming to synthesize high-purity peptides with reliable and efficient methods, Fmoc-Asn(Trt)-OH is the demonstrably superior choice.
References
Safety Operating Guide
Proper Disposal of Methyl L-asparaginate monohydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl L-asparaginate monohydrochloride, a compound frequently used in scientific research and drug development. While specific institutional and local regulations must always be followed, this document outlines the core operational and disposal plans necessary for responsible handling.
Immediate Safety Protocols
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound and similar amino acid derivatives. In the event of a spill or exposure, immediate and appropriate action is critical.
Personal Protective Equipment (PPE):
All personnel handling this compound waste must wear appropriate PPE to minimize exposure risk.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles with side-shields |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. In case of dust formation, use a particle filter respirator. |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is crucial for safety and compliance. Do not mix chemical waste streams.[1]
1. Waste Segregation:
-
Solid Waste:
-
Place unused or expired solid this compound in its original, clearly labeled container.
-
Contaminated disposables, such as weighing paper, gloves, and wipes, should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[2]
-
-
Aqueous/Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled aqueous hazardous waste container.[2]
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the chemical should be disposed of in the solid hazardous waste container.[2]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[2] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Container Management:
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution.[1]
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[2] Always follow your institution's specific procedures.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Control and Contain: Immediately restrict access to the spill area.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Essential Safety and Operational Guide for Handling Methyl L-asparaginate Monohydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl L-asparaginate monohydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear chemical safety goggles. If there is a splash potential, a face shield should also be worn. |
| Skin Protection | Gloves | Wear suitable protective gloves. Inspect gloves prior to use. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | Respirator | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
Dispose of this compound and its container in accordance with applicable local, regional, and national regulations.
Disposal Procedure:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid Measures |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. |
| If you feel unwell | Get medical help. |
Spill Response Workflow
The following diagram illustrates the step-by-step procedure for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
